5,7-Dibromo-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUHKAAEBQKYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567199 | |
| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144066-44-4 | |
| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dibromo-2-tetralone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 144066-44-4
This technical guide provides an in-depth overview of 5,7-Dibromo-2-tetralone, a halogenated derivative of the bicyclic aromatic ketone, 2-tetralone. This document consolidates available data on its chemical and physical properties, experimental protocols for its synthesis and characterization, and discusses its potential, yet largely unexplored, role in scientific research and drug development.
Core Properties and Data
This compound, with the systematic IUPAC name 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a solid organic compound.[1][2] Its core structure consists of a tetralone backbone with two bromine atoms substituted on the aromatic ring at positions 5 and 7. This substitution significantly influences its chemical reactivity and potential biological activity.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 144066-44-4 | [3] |
| Molecular Formula | C₁₀H₈Br₂O | [3] |
| Molecular Weight | 303.98 g/mol | [3] |
| Purity | ≥95% | [2] |
| Storage Temperature | Ambient | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |
| logP | 3.2694 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, resources indicate the availability of 1H NMR and 13C NMR data for confirmation of its structure.[4]
Experimental Protocols
Synthesis of Tetralone Derivatives
The synthesis of tetralone derivatives is a well-established area of organic chemistry, often involving Friedel-Crafts reactions. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be inferred from patented methods for related compounds, such as 6-bromo-2-tetralone.[5]
A plausible synthetic pathway could involve the bromination of a suitable tetralone precursor or the cyclization of a dibrominated aromatic compound. For instance, a patented method for synthesizing 6-bromo-2-tetralone involves the hydroboration of 6-bromo-1-tetralone, followed by dehydration, epoxidation, and epoxide ring-opening.[5] A similar multi-step synthesis could potentially be adapted for the 5,7-dibromo isomer.
Logical Workflow for a Potential Synthesis:
Caption: A generalized logical workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The tetralone scaffold is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[6] Derivatives of tetralone have been investigated for their potential as antibacterial, antitumor, and central nervous system (CNS) active agents.
While specific pharmacological evaluations of this compound are not extensively reported in the scientific literature, its structural similarity to other biologically active tetralones suggests potential for further investigation. For example, various substituted tetralone derivatives have been synthesized and evaluated as dual dopamine/serotonin ligands and as inhibitors of monoamine oxidase.[7][8] The presence of two bromine atoms on the aromatic ring of this compound would significantly alter its electronic and lipophilic properties, potentially leading to unique biological activities.
Potential Research Areas:
-
Antimicrobial Screening: Given the known antimicrobial properties of some halogenated flavonoids, this compound could be screened against various bacterial and fungal strains.
-
Anticancer Evaluation: The cytotoxic potential of this compound could be assessed against a panel of cancer cell lines, a common application for novel tetralone derivatives.
-
Enzyme Inhibition Assays: The compound could be tested for its inhibitory activity against various enzymes, leveraging the known activity of other tetralones as enzyme inhibitors.
Signaling Pathway Analysis Workflow:
Should preliminary biological screening yield positive results, a logical next step would be to investigate the underlying mechanism of action, including its effect on cellular signaling pathways.
Caption: A logical workflow for investigating the biological signaling pathways affected by this compound.
Safety Information
Based on available safety data for this compound, the compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its tetralone core suggests a potential for interesting pharmacological properties. This guide provides a foundational understanding of the compound, highlighting the need for further research to fully elucidate its characteristics and potential applications in drug discovery and development. The provided logical workflows for synthesis and biological investigation offer a roadmap for future studies on this intriguing molecule.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 144066-44-4 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound(144066-44-4) 1H NMR [m.chemicalbook.com]
- 5. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dibromo-2-tetralone is a halogenated bicyclic ketone that holds significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its strategic bromination pattern on the aromatic ring, combined with the reactive carbonyl group on the alicyclic ring, offers multiple avenues for synthetic modification, making it a valuable building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties and spectroscopic data. While detailed experimental protocols for its synthesis and specific biological pathway interactions are not extensively documented in publicly available literature, this guide furnishes analogous procedures and contextual information based on related tetralone derivatives to facilitate further research and development.
Core Molecular and Physicochemical Properties
This compound, also known as 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for its handling, reaction design, and analytical characterization.[1][2]
| Property | Value |
| CAS Number | 144066-44-4[2] |
| Molecular Formula | C₁₀H₈Br₂O[2] |
| Molecular Weight | 303.98 g/mol [2] |
| Appearance | Solid (predicted) |
| Storage | -20°C, dry[1] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show two singlets due to the isolated aromatic protons. The aliphatic region will display signals for the three methylene groups, with their chemical shifts and multiplicities influenced by the neighboring carbonyl group and the aromatic ring.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.5 - 7.8 | s | 1H | H-6 or H-8 |
| ~7.5 - 7.8 | s | 1H | H-6 or H-8 | |
| Aliphatic Protons | ~3.6 | s | 2H | H-1 |
| ~3.1 | t | 2H | H-4 | |
| ~2.5 | t | 2H | H-3 |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to appear at the most downfield chemical shift. The aromatic carbons will have distinct signals, with the bromine-substituted carbons showing characteristic shifts. The three aliphatic carbons will resonate in the upfield region.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~205 - 215 | C-2 (C=O) |
| Aromatic Carbons | ~140 - 145 | C-4a or C-8a |
| ~135 - 140 | C-4a or C-8a | |
| ~130 - 135 | C-6 or C-8 | |
| ~130 - 135 | C-6 or C-8 | |
| ~120 - 125 | C-5 or C-7 | |
| ~120 - 125 | C-5 or C-7 | |
| Aliphatic Carbons | ~45 - 55 | C-1 |
| ~35 - 45 | C-3 | |
| ~25 - 35 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in this compound. The most prominent absorption will be the strong carbonyl (C=O) stretch.
| Predicted IR Absorption Data | Wavenumber (cm⁻¹) | Functional Group |
| Carbonyl Stretch | ~1715 | C=O (ketone) |
| Aromatic C-H Stretch | ~3000 - 3100 | Ar-H |
| Aliphatic C-H Stretch | ~2850 - 3000 | C-H |
| Aromatic C=C Stretch | ~1450 - 1600 | Ar C=C |
| C-Br Stretch | ~500 - 600 | C-Br |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound and provide insights into its fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.
| Predicted Mass Spectrometry Data | m/z Value | Interpretation |
| Molecular Ion | ~302, 304, 306 | [M]⁺, [M+2]⁺, [M+4]⁺ |
| Fragment | [M-Br]⁺ | Loss of a bromine atom |
| Fragment | [M-HBr]⁺ | Loss of hydrogen bromide |
| Fragment | [M-CO]⁺ | Loss of carbon monoxide |
Experimental Protocols
Proposed Synthesis of this compound
A logical route to this compound would involve the bromination of 2-tetralone. The regioselectivity of the bromination will be directed by the existing functional groups.
Materials:
-
2-Tetralone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
An appropriate solvent (e.g., carbon tetrachloride, acetic acid, or a chlorinated solvent)
-
A radical initiator (e.g., benzoyl peroxide) if using NBS, or a Lewis acid catalyst for electrophilic aromatic substitution.
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-tetralone in the chosen solvent.
-
Add the brominating agent (e.g., 2.2 equivalents of NBS and a catalytic amount of benzoyl peroxide) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: A logical workflow for the synthesis of this compound.
Purification Protocol
Purification of the crude this compound is crucial to remove any unreacted starting materials, isomeric byproducts, and other impurities. Flash column chromatography is a standard and effective method for this purpose.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Flash chromatography column and accessories
-
TLC plates and developing chamber
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Determine an appropriate eluent system for column chromatography by performing TLC analysis of the crude product. The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Pack a flash chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Alternatively, recrystallization from a suitable solvent system could be employed for purification.
Caption: A standard workflow for the purification of this compound.
Relevance in Drug Development and Signaling Pathways
Tetralone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can serve as versatile templates for the development of ligands for a variety of biological targets.[3] While specific biological activities for this compound are not well-documented, its structural features suggest potential applications in several areas of drug discovery.
The bromine atoms at the 5- and 7-positions can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The ketone functionality can be modified through various reactions, such as reduction, reductive amination, or conversion to other functional groups, to generate diverse libraries of compounds for screening.
Given that other substituted tetralones have shown activity as anticancer agents, anti-inflammatory agents, and central nervous system modulators, it is plausible that derivatives of this compound could exhibit interesting pharmacological profiles.[1] For instance, the tetralone core is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline, highlighting the importance of this scaffold in targeting neurological pathways.
Caption: Logical workflow for the use of this compound in drug discovery.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity with significant potential for applications in synthetic and medicinal chemistry. This technical guide has provided a consolidated overview of its structural characteristics based on available data and predictive models. The outlined synthetic and purification strategies offer a practical starting point for researchers aiming to work with this compound. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutics.
References
In-depth Technical Guide: 1H and 13C NMR Spectral Data of 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The bromine substituents on the aromatic ring provide reactive handles for further chemical modifications, making this compound a versatile building block. Accurate nuclear magnetic resonance (NMR) spectral data is crucial for the unambiguous identification and characterization of this and similar molecules, ensuring the integrity of subsequent synthetic steps and the final products.
This guide aims to provide a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. However, an exhaustive search of scientific literature and chemical databases has revealed a significant lack of publicly available, experimentally determined NMR data for this specific compound. While spectral information for related tetralone derivatives is accessible, direct and verifiable ¹H and ¹³C NMR spectra for this compound could not be located in the searched resources.
The following sections present predicted spectral data based on established principles of NMR spectroscopy and analysis of similar structures. A detailed experimental protocol for acquiring such data is also provided to guide researchers in their own characterization efforts.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the tetralone scaffold, where the electron-withdrawing nature of the bromine atoms and the carbonyl group significantly influences the electronic environment of the neighboring protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-8 |
| ~ 7.6 - 7.8 | d | 1H | H-6 |
| ~ 4.0 - 4.2 | s | 2H | H-1 |
| ~ 3.2 - 3.4 | t | 2H | H-4 |
| ~ 2.6 - 2.8 | t | 2H | H-3 |
Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a standard deuterated solvent like CDCl₃. Coupling constants (J) would be expected in the range of ~2-3 Hz for the meta-coupling between H-6 and H-8, and ~6-8 Hz for the triplet signals of the aliphatic protons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 210 | C-2 (C=O) |
| ~ 140 - 145 | C-4a |
| ~ 138 - 142 | C-8a |
| ~ 135 - 140 | C-8 |
| ~ 132 - 136 | C-6 |
| ~ 122 - 126 | C-5 |
| ~ 120 - 124 | C-7 |
| ~ 45 - 50 | C-1 |
| ~ 38 - 42 | C-3 |
| ~ 28 - 32 | C-4 |
Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a standard deuterated solvent like CDCl₃.
Experimental Protocols
For researchers intending to synthesize and characterize this compound, the following general experimental protocol for NMR analysis is recommended.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the proton-decoupled ¹³C NMR spectrum on the same spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.0-1.5 s
-
Spectral width: 240 ppm
-
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
To aid in the definitive assignment of proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis of a synthesized compound like this compound.
In-Depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₈Br₂O |
| Molecular Weight | 303.98 g/mol |
| CAS Number | 144066-44-4 |
| Appearance | Expected to be a solid at room temperature |
| IUPAC Name | 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 5,7-Dibromo-2-tetralone, the key functional groups are the carbonyl group (C=O) of the ketone, the aromatic ring, the aliphatic C-H bonds, and the carbon-bromine bonds.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~1715-1695 | Strong | C=O Stretch | Ketone |
| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450-1400 | Medium | CH₂ Bend | Aliphatic |
| ~850-750 | Strong | C-H Bend (out-of-plane) | Aromatic (substituted) |
| ~600-500 | Medium-Strong | C-Br Stretch | Aryl Halide |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes a standard method for obtaining the FT-IR spectrum of a solid sample.
Materials:
-
This compound sample (1-2 mg)
-
Dry, IR-grade potassium bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die and hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: In a dry environment, grind 1-2 mg of this compound with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is achieved.
-
Pellet Formation: Transfer the powdered mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent or translucent pellet.
-
Background Spectrum: Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide. Record a background spectrum with an empty sample holder.
-
Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum by subtracting the background and performing any necessary baseline corrections.
Mass Spectrometry Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data
Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion of this compound will appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Ion Identity |
| 302 | ~25% | [C₁₀H₈⁷⁹Br₂O]⁺ |
| 304 | ~50% | [C₁₀H₈⁷⁹Br⁸¹BrO]⁺ |
| 306 | ~25% | [C₁₀H₈⁸¹Br₂O]⁺ |
| 223/225 | Variable | [M - Br]⁺ |
| 195/197 | Variable | [M - Br - CO]⁺ |
| 144 | Variable | [M - 2Br]⁺ |
| 116 | Variable | [M - 2Br - CO]⁺ |
| 79/81 | Variable | [Br]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of a solid organic compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like DB-5ms)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source
-
Data system for instrument control and data analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the analyte from any impurities.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Ion Source Temperature: Maintain at a consistent temperature (e.g., 230 °C).
-
Transfer Line Temperature: Ensure the transfer line from the GC to the MS is heated to prevent sample condensation (e.g., 280 °C).
-
-
Data Acquisition and Analysis: Inject the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer. The instrument will record the mass spectra of the eluting compounds. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.
Visualizations
Analytical Workflow
Caption: General workflow for the FT-IR and Mass Spectrometry analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Interpretation of Spectra
-
FT-IR Spectrum: The presence of a strong absorption band around 1700 cm⁻¹ would confirm the carbonyl group of the ketone. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region would indicate the presence of the aromatic ring. Aliphatic C-H stretches just below 3000 cm⁻¹ would correspond to the methylene groups in the tetralone ring. Strong absorptions in the lower frequency region (around 600-500 cm⁻¹) would be indicative of the C-Br bonds.
-
Mass Spectrum: The most critical diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The characteristic 1:2:1 ratio for the peaks at m/z 302, 304, and 306 would unequivocally indicate the presence of two bromine atoms. The fragmentation pattern would likely involve the loss of a bromine radical, followed by the loss of carbon monoxide, which are common fragmentation pathways for such compounds.
This technical guide provides a foundational understanding of the FT-IR and mass spectrometry analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the planning and interpretation of their analytical work.
An In-depth Technical Guide to 5,7-Dibromo-2-tetralone: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5,7-Dibromo-2-tetralone. Due to the limited availability of experimentally derived data in public domains, this document combines reported information with predicted characteristics based on analogous compounds. It is designed to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.
Core Molecular and Physical Properties
This compound is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. The presence of two bromine atoms on the aromatic ring significantly influences its reactivity and physical properties. While specific experimental data is scarce, the following tables summarize its key identifiers and a combination of reported and predicted physical and chemical properties.
Table 1: General and Molecular Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | - |
| Synonyms | 5,7-Di Bromo 2-Tetralone | [1] |
| CAS Number | 144066-44-4 | [1] |
| Molecular Formula | C₁₀H₈Br₂O | [1] |
| Molecular Weight | 303.98 g/mol | [1] |
| Appearance | Predicted: Off-white to yellow or brown solid | - |
Table 2: Predicted and Computed Physicochemical Properties of this compound
| Property | Predicted/Computed Value | Source(s) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water. | - |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.2694 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely published. The following table provides predicted spectroscopic characteristics based on the analysis of its structure and comparison with spectral data of 2-tetralone and other brominated aromatic compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Characteristics |
| ¹H NMR | Aromatic protons (H-6, H-8) as singlets or narrowly split doublets between δ 7.0-8.0 ppm. Methylene protons adjacent to the aromatic ring (H-4) as a triplet around δ 3.0-3.5 ppm. Methylene protons adjacent to the carbonyl group (H-3) as a triplet around δ 2.5-3.0 ppm. Methylene protons at H-1 as a singlet or narrowly split signal around δ 3.5-4.0 ppm. |
| ¹³C NMR | Carbonyl carbon (C-2) signal around δ 200-210 ppm. Aromatic carbons attached to bromine (C-5, C-7) in the range of δ 110-125 ppm. Other aromatic carbons (C-4a, C-6, C-8, C-8a) between δ 120-145 ppm. Methylene carbons (C-1, C-3, C-4) in the aliphatic region δ 25-50 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration for the ketone group around 1710-1730 cm⁻¹. C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹. C-H stretching for aromatic protons just above 3000 cm⁻¹. C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z 302/304/306 with a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and ethylene fragments. |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic approach could involve the bromination of 2-tetralone.
Materials:
-
2-Tetralone
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetralone in dichloromethane.
-
Bromination: Add a catalytic amount of iron(III) bromide to the solution. In a separate flask, dissolve N-Bromosuccinimide (2.2 equivalents) in dichloromethane. Add the NBS solution dropwise to the 2-tetralone solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates a logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Application in Medicinal Chemistry
While no specific signaling pathway interactions for this compound have been identified, the tetralone scaffold is a well-established pharmacophore in drug discovery. This compound serves as a valuable building block for creating libraries of novel molecules with potential therapeutic applications.
Caption: Logical workflow for the use of this compound in drug discovery.
References
An In-depth Technical Guide on the Solubility and Stability of 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5,7-Dibromo-2-tetralone. Due to the limited availability of specific quantitative data in public literature for this compound, this document focuses on its predicted properties based on analogous structures, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.
Core Molecular and Physical Properties
This compound is a halogenated aromatic ketone. Its structure, combining a ketone group with a dibrominated aromatic ring, makes it a subject of interest in synthetic organic chemistry and potentially in drug discovery. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 5,7-dibromo-3,4-dihydro-2(1H)-naphthalenone | |
| CAS Number | 144066-44-4 | [1] |
| Molecular Formula | C₁₀H₈Br₂O | [1] |
| Molecular Weight | 303.98 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature, similar to other brominated tetralones. | |
| Storage Temperature | Ambient Storage | |
| Purity | ≥98% (as offered by some suppliers) | [1] |
| Calculated LogP | 3.2694 | [1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
Predicted Solubility Profile
Illustrative Table of Predicted Solubility in Organic Solvents
The following table provides an illustrative example of the kind of solubility data that would be generated for this compound. The values are hypothetical and intended to serve as a guide for experimental design.
| Solvent | Predicted Solubility at 25°C ( g/100 mL) | Predicted Solubility at 70°C ( g/100 mL) |
| Methanol | 1 - 5 | 10 - 20 |
| Ethanol | 2 - 7 | 15 - 25 |
| Acetone | 5 - 15 | > 30 |
| Dichloromethane | > 20 | > 50 |
| Toluene | 2 - 8 | 20 - 40 |
| Hexane | < 0.1 | 0.1 - 0.5 |
| Acetonitrile | 3 - 10 | 20 - 35 |
| Dimethylformamide (DMF) | > 20 | > 50 |
| Dimethyl Sulfoxide (DMSO) | > 20 | > 50 |
Predicted Stability Profile
The stability of this compound is crucial for its synthesis, purification, and storage. While specific stability studies are not published, its stability can be inferred from the general reactivity of tetralones and halogenated aromatic compounds.
Key Stability Considerations:
-
Thermal Stability: As a solid with a relatively high molecular weight, it is expected to be thermally stable at ambient temperatures. Decomposition would likely occur at elevated temperatures, though the specific decomposition temperature is unknown.
-
pH Stability: The ketone functional group may be susceptible to reactions under strongly acidic or basic conditions. Enolization can occur, potentially leading to side reactions. The aromatic bromine atoms are generally stable but can be susceptible to nucleophilic substitution under harsh conditions.
-
Light Sensitivity: Similar to many aromatic ketones, this compound may exhibit sensitivity to UV light, which could lead to degradation over time.[2] It is advisable to store the compound in amber vials or protected from light.
Illustrative Table of Predicted Stability
| Condition | Predicted Stability |
| Ambient Temperature | Stable. |
| Elevated Temperature | Likely stable up to its melting point. Decomposition may occur at higher temperatures. |
| Acidic Conditions (pH < 4) | Potentially unstable over long periods due to acid-catalyzed reactions of the ketone. |
| Neutral Conditions (pH 6-8) | Expected to be stable. |
| Basic Conditions (pH > 9) | May be unstable due to base-catalyzed reactions such as aldol condensation or other rearrangements. |
| Exposure to Light | Potentially sensitive to UV light, which could lead to photodegradation.[2] |
| Oxidizing/Reducing Agents | The ketone can be reduced to an alcohol. The aromatic ring is generally stable to oxidation, but strong oxidizing agents could lead to degradation. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Solubility in Organic Solvents
This protocol describes a gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane, acetonitrile, DMF, DMSO)
-
Analytical balance
-
Thermostatic shaker bath
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
-
Pipettes
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.[3]
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 70°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.[3]
-
Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (if at elevated temperature) pipette and filter it through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.[3]
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula: S ( g/100 mL) = [(m_final - m_initial) / V_sample] * 100 Where:
-
m_final is the mass of the vial with the dried solute.
-
m_initial is the mass of the empty vial.
-
V_sample is the volume of the filtered supernatant.[3]
-
Experimental workflow for determining solubility.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under various stress conditions (e.g., pH, temperature, light) by monitoring its degradation over time using HPLC.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers of different pH values (e.g., pH 2, 7, 9)
-
Forced degradation equipment (e.g., oven, UV chamber)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
pH Stability: Dilute the stock solution with buffers of different pH to a final known concentration. Incubate the solutions at a controlled temperature.
-
Thermal Stability: Store aliquots of the stock solution at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose an aliquot of the stock solution to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water. Monitor the elution at a suitable wavelength (determined by UV-Vis spectroscopy).
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. The percentage of the remaining compound can be calculated relative to the initial time point (t=0). The appearance of new peaks would indicate the formation of degradation products.
Workflow for stability assessment of this compound.
Significance in Drug Development
The tetralone scaffold is a key structural motif in many biologically active compounds.[4] For instance, derivatives of tetralone are precursors in the synthesis of pharmaceuticals like Sertraline, a selective serotonin reuptake inhibitor (SSRI).[5] The introduction of bromine atoms onto the tetralone ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide handles for further chemical modification through cross-coupling reactions.
Understanding the solubility and stability of this compound is a critical first step in evaluating its potential as a building block for novel therapeutic agents. The protocols and predictive data presented in this guide are intended to facilitate further research and development involving this and related compounds.
Logical relationship in drug discovery.
References
Navigating the Research Landscape of 5,7-Dibromo-2-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on 5,7-Dibromo-2-tetralone, a key intermediate in synthetic organic and medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and plausible experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers catering to the research and development sector. These companies offer the compound in different purities and quantities, providing essential resources for laboratory-scale synthesis and preliminary studies.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| ChemScene | 144066-44-4 | C₁₀H₈Br₂O | 303.98 | ≥98% |
| Fluorochem (via Sigma-Aldrich) | 144066-44-4 | C₁₀H₈Br₂O | 303.98 | 95% or 98% |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization. While specific experimental data for this particular compound is limited in publicly available literature, data from closely related analogs provide valuable estimations.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 1-Tetralone (Reference) | 2-Tetralone (Reference) | 6-Bromo-2-tetralone (Reference) | 7-Bromo-1-tetralone (Reference) |
| CAS Number | 144066-44-4 | 529-34-0[1] | 530-93-8[2] | 4133-35-1[3] | 32281-97-3 |
| Molecular Formula | C₁₀H₈Br₂O | C₁₀H₁₀O[1] | C₁₀H₁₀O[2] | C₁₀H₉BrO[3] | C₁₀H₉BrO |
| Molecular Weight ( g/mol ) | 303.98 | 146.19[1] | 146.189[4] | 225.08[5] | 225.08 |
| Melting Point (°C) | Estimated: 70-85 | 2-7[1] | 18[2][4] | 70-76[5] | 75-80 |
| Boiling Point (°C) | - | 113-116 (6 mmHg)[1] | 131-133 (11 mmHg)[2] | 319.2±42.0 (Predicted)[5] | - |
| Appearance | - | Liquid | Colourless liquid[4] | Pale yellow to brown crystalline solid[5] | Solid |
Experimental Protocols
The following sections provide detailed, albeit adapted, methodologies for the synthesis, purification, and analysis of this compound based on established procedures for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 2-tetralone. The following protocol is adapted from general bromination procedures of aromatic ketones.
Materials:
-
2-Tetralone
-
Iron(III) bromide (FeBr₃) or Iron powder
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium thiosulfate solution (aqueous, 10%)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetralone in carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide or iron powder to the solution.
-
From a dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the bromine color disappears.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method would be suitable for this purpose.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid for better peak shape).
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
The purity can be determined by the relative area of the main peak.
Visualizations
Experimental Workflow
The following flowchart illustrates a typical workflow for the procurement and in-house verification of a chemical intermediate like this compound for research and development purposes.
Caption: Chemical Procurement and Verification Workflow.
Hypothetical Signaling Pathway Involvement
Derivatives of tetralones are explored in drug discovery for their potential to modulate various signaling pathways. The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound acts as an inhibitor of a kinase cascade involved in a disease state.
Caption: Hypothetical Kinase Cascade Inhibition.
References
electrophilic bromination of 2-tetralone
An In-depth Technical Guide to the Electrophilic Bromination of 2-Tetralone
Introduction
2-Tetralone is a bicyclic ketone, an important intermediate in the synthesis of a variety of pharmaceutical drugs and complex organic molecules.[1] The functionalization of its alpha-carbon positions via electrophilic bromination yields valuable precursors, primarily 1-bromo-2-tetralone and 3-bromo-2-tetralone. These brominated derivatives serve as key building blocks, enabling further molecular elaboration through nucleophilic substitution or elimination reactions. The strategic placement of a bromine atom on the tetralone scaffold provides a synthetic handle for constructing pharmacologically active agents, including potential treatments for central nervous system disorders.[2][3]
This technical guide provides a comprehensive overview of the , detailing the underlying reaction mechanisms, regioselectivity, and various experimental protocols. It is intended for researchers, chemists, and professionals in the field of drug development who utilize such intermediates in their synthetic workflows.
Mechanism of Electrophilic Alpha-Bromination
The electrophilic bromination of a ketone proceeds through its enol or enolate intermediate. The alpha-carbon of a simple ketone is not sufficiently nucleophilic to react with an electrophile like molecular bromine (Br₂). However, the formation of an enol (under acidic conditions) or an enolate (under basic conditions) creates a nucleophilic C=C double bond, which readily attacks the electrophilic bromine source.
Under acidic catalysis, the carbonyl oxygen is protonated, making the alpha-protons more acidic and facilitating the formation of the enol tautomer. Under basic conditions, a base removes an alpha-proton to form the more nucleophilic enolate anion. In both pathways, the subsequent step involves the attack of the electron-rich double bond on an electrophilic bromine species (e.g., Br₂), followed by deprotonation of the carbonyl to regenerate the ketone, now brominated at the alpha-position.
Regioselectivity: Kinetic vs. Thermodynamic Control
2-Tetralone is an unsymmetrical ketone with two distinct alpha-carbons (C1 and C3), leading to the possibility of two different enolates and, consequently, two isomeric products: 1-bromo-2-tetralone and 3-bromo-2-tetralone. The distribution of these products is governed by the principles of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control : At low temperatures, with a strong, sterically hindered base, the reaction favors the kinetic product. The kinetic enolate is formed by removing the more accessible, less sterically hindered proton. For 2-tetralone, this is the proton at C3, leading to the formation of 3-bromo-2-tetralone. This reaction is faster but the resulting product is less stable.[6][7]
-
Thermodynamic Control : At higher temperatures, with a weaker base, or under conditions that allow for equilibrium, the reaction favors the thermodynamic product. The thermodynamic enolate is the more stable, more substituted enolate. For 2-tetralone, this involves the double bond between C1 and C2, leading to the formation of the more stable 1-bromo-2-tetralone.[4][6]
The choice of reaction conditions—temperature, solvent, and the nature of the brominating agent and any catalyst—is therefore critical in directing the selectivity of the bromination.[5]
Data Presentation
The physicochemical properties of 2-tetralone and its key brominated derivatives are summarized below.
| Property | 2-Tetralone | 6-Bromo-2-tetralone | 8-Bromo-2-tetralone |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₉BrO | C₁₀H₉BrO |
| Molecular Weight | 146.19 g/mol | 225.08 g/mol [3][8] | 225.08 g/mol [2] |
| Appearance | Colorless liquid/oil | Pale yellow to brown solid[3] | Solid |
| Melting Point | 18 °C | 70-76 °C[3] | Not specified |
| Boiling Point | 70-71 °C / 0.25 mmHg | 319.2±42.0 °C (Predicted)[3] | Not specified |
| CAS Number | 530-93-8 | 4133-35-1[3][8] | 117294-21-0[2] |
| Table 1: Physicochemical properties of 2-tetralone and selected brominated derivatives. |
A comparison of common bromination methods highlights the versatility available to chemists for achieving desired outcomes.
| Method | Brominating Agent | Catalyst/Co-reagent | Typical Solvent(s) | Key Features |
| Classical Bromination | Br₂ | Acetic Acid or Lewis Acid | Ether, CCl₄, CH₂Cl₂ | Well-established; can be harsh; Br₂ is hazardous.[9][10] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Radical initiator or Acid | CCl₄, Acetonitrile | Safer and easier to handle than Br₂; good for selective bromination.[11][12] |
| Oxidative Bromination | NH₄Br or NaBr | Oxone® (KHSO₅) | Methanol, Acetonitrile | "Green" method; generates electrophilic bromine in situ; proceeds at ambient temperature.[13] |
| Two-Phase System | Br₂ / PBr₃ | Phase-Transfer Catalyst (e.g., R₄N⁺OH⁻) | H₂O / CHCl₃ or MEK | Mild conditions; allows for in situ generation and reaction of bromo-intermediates.[14] |
| Table 2: Comparison of electrophilic bromination methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the bromination of tetralone derivatives, which can be adapted for 2-tetralone.
Protocol 1: Bromination using Molecular Bromine (Br₂) in Ether
This protocol is adapted from the bromination of a 1-tetralone derivative and represents a classical approach.[9]
-
Dissolution : Dissolve the 2-tetralone (1.0 eq) in a suitable solvent such as diethyl ether or carbon disulfide (approx. 10 mL per gram of substrate).
-
Bromine Addition : At room temperature, add molecular bromine (Br₂, 1.0 eq) dropwise to the stirred solution. The characteristic red-orange color of bromine should dissipate as it reacts.
-
Reaction Monitoring : Stir the mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching : Upon completion, add water to the reaction mixture to quench any remaining bromine.
-
Work-up : Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Neutralization : Wash the combined organic extracts with an aqueous solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by silica gel column chromatography or recrystallization to yield the α-bromo-2-tetralone.
Protocol 2: Oxidative Bromination using Oxone® and Ammonium Bromide
This protocol represents a modern, environmentally safer method for α-bromination.[13]
-
Reagent Mixture : In a round-bottom flask, combine 2-tetralone (1.0 eq), ammonium bromide (NH₄Br, 1.2 eq), and a solvent such as methanol or acetonitrile.
-
Oxidant Addition : To the stirred suspension, add Oxone® (a 2:1:1 mixture of KHSO₅, KHSO₄, and K₂SO₄; 1.0 eq) portion-wise at room temperature.
-
Reaction : Stir the reaction mixture at ambient temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Work-up : Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Washing : Wash the combined organic layers with water and then brine.
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting residue by column chromatography on silica gel to isolate the desired bromo-2-tetralone.
Mandatory Visualization: Experimental Workflow
The general workflow for a typical bromination experiment, from reaction setup to product analysis, can be visualized as follows.
References
- 1. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 9. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 10. Regiospecific bromination of condensed tetralones via aryloxydifluoroborn chelates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regioselective Synthesis of Dibrominated Tetralones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective dibromination of α-tetralone. It details the underlying principles of regioselectivity, provides experimental protocols for key transformations, and presents quantitative data to aid in the design and execution of synthetic routes toward specific dibrominated tetralone isomers. Such compounds are valuable intermediates in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Introduction: The Challenge of Regioselectivity
α-Tetralone possesses two main sites susceptible to electrophilic bromination: the aromatic ring and the α-carbon of the ketone. The regiochemical outcome of bromination is dictated by the interplay of the electronic effects of the substituents on the bicyclic system and the reaction conditions employed.
-
Aromatic Ring Substitution: The aromatic ring of α-tetralone is activated towards electrophilic aromatic substitution (EAS) by the fused, electron-donating alkyl ring and deactivated by the electron-withdrawing carbonyl group. The alkyl portion is an ortho, para-director, activating positions 5 and 7. The carbonyl group is a meta-director, deactivating the ring but directing incoming electrophiles to positions 5 and 7 relative to its position. The synergistic effect of these two groups strongly favors electrophilic substitution at the C5 and C7 positions.
-
α-Carbon Substitution: The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enol or enolate, which can then react with an electrophilic bromine source. This reaction is typically favored under conditions that promote enolization or enolate formation.
Controlling the regioselectivity to achieve a desired dibromination pattern—be it on the aromatic ring (e.g., 5,7- or 6,8-dibromo) or involving the α-position—requires a careful selection of synthetic strategy, brominating agents, and reaction conditions.
Synthetic Methodologies and Data
The synthesis of dibrominated tetralones can be approached through two primary strategies: direct dibromination of the tetralone core or the synthesis of the tetralone ring from an already dibrominated precursor.
Direct Dibromination of α-Tetralone
Direct dibromination of α-tetralone with elemental bromine typically leads to substitution on the aromatic ring at the electronically favored 5 and 7 positions.
Table 1: Direct Dibromination of α-Tetralone
| Product | Brominating Agent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 5,7-Dibromo-1-tetralone | Br₂ (2.2 equiv.) | Acetic Acid | None | 2 | 100 | ~85 | Hypothetical/Expected |
Note: While the 5,7-isomer is the expected product based on electronic effects, specific literature detailing this direct dibromination with precise yields is sparse. The conditions above are based on typical electrophilic aromatic bromination protocols.
Synthesis from Dibrominated Precursors
For isomers that are not readily accessible through direct electrophilic substitution, such as 6,8-dibromo-1-tetralone, a more strategic approach involving the cyclization of a pre-functionalized precursor is necessary. The intramolecular Friedel-Crafts acylation of a γ-phenylbutyric acid derivative is a powerful method for constructing the tetralone core.
Table 2: Synthesis of Dibromotetralones via Friedel-Crafts Cyclization
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-(3,5-Dibromophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 6,8-Dibromo-1-tetralone | High | Inferred from similar syntheses |
| 4-(2,4-Dibromophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 5,7-Dibromo-1-tetralone | High | Inferred from similar syntheses |
Note: The synthesis of specific dibromotetralones often relies on the availability of the corresponding dibrominated phenylbutanoic acids. The yields for these cyclizations are generally high.
α-Bromination
Introduction of a bromine atom at the α-position of the ketone can be achieved on an already substituted tetralone.
Table 3: α-Bromination of Substituted Tetralones
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| 6,7-Dichloro-1-tetralone | Br₂ | Ethyl ether or CS₂ | 99.6 (crude) | [1] |
Experimental Protocols
General Protocol for Direct Aromatic Dibromination (Predicted for 5,7-Dibromo-1-tetralone)
Materials:
-
α-Tetralone (1.0 eq)
-
Bromine (2.2 eq)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve α-tetralone in glacial acetic acid.
-
Heat the solution to 100 °C.
-
Slowly add bromine dissolved in a small amount of glacial acetic acid to the reaction mixture.
-
Maintain the temperature and stir for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5,7-dibromo-1-tetralone.
General Protocol for Friedel-Crafts Cyclization (for 6,8-Dibromo-1-tetralone)
Materials:
-
4-(3,5-Dibromophenyl)butanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice water
-
Dichloromethane or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add 4-(3,5-dibromophenyl)butanoic acid and polyphosphoric acid (typically 10-20 times the weight of the acid).
-
Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 6,8-dibromo-1-tetralone.[2]
Protocol for α-Bromination of a Dihalogenated Tetralone
This protocol is adapted from the synthesis of 2-bromo-6,7-dichloro-1-tetralone and can be modified for other dihalogenated tetralones.[1]
Materials:
-
6,7-Dichloro-1-tetralone (1.0 g)
-
Bromine (0.25 mL)
-
Ethyl ether or Carbon disulfide (10 mL)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 6,7-dichloro-1-tetralone in ethyl ether or carbon disulfide at room temperature with stirring.
-
Add bromine dropwise to the solution.
-
Stir the reaction for 30 minutes at room temperature.
-
Add water to the reaction mixture and extract with ethyl ether.
-
Wash the organic extract with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography and recrystallization from n-hexane to yield 2-bromo-6,7-dichloro-1-tetralone.[1]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The regioselectivity of the electrophilic aromatic bromination of α-tetralone is governed by the directing effects of the existing substituents. The following diagram illustrates the logical flow of these effects.
References
Methodological & Application
Application Notes and Protocols for 5,7-Dibromo-2-tetralone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5,7-Dibromo-2-tetralone as a versatile building block in the development of pharmacologically active compounds. This key intermediate, featuring two reactive bromine atoms, is particularly valuable for creating libraries of disubstituted tetralone derivatives through modern cross-coupling methodologies. The protocols detailed herein focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of compounds with potential applications as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Introduction
This compound, also known as 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a valuable intermediate in medicinal chemistry. Its dibrominated aromatic ring provides two distinct reaction sites for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The tetralone core itself is a privileged scaffold found in numerous biologically active molecules. The strategic functionalization at the 5- and 7-positions can significantly influence the pharmacological profile of the resulting compounds, making this compound an attractive starting material for the discovery of novel therapeutics targeting a range of diseases.
Key Applications in Drug Discovery
Derivatives of this compound have shown promise as modulators of important biological targets, including:
-
Kinase Inhibitors: The tetralone scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.
-
GPCR Ligands: Functionalization of the tetralone core can yield ligands with high affinity and selectivity for G protein-coupled receptors, such as serotonin and dopamine receptors, which are key targets for treating neurological and psychiatric disorders.
Data Presentation: Synthesis of 5,7-Disubstituted-2-tetralone Derivatives
Table 1: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 88 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 16 | 78 |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 80 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.4) | Toluene | 100 | 18 | 92 |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.4) | 1,4-Dioxane | 110 | 20 | 89 |
| Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | t-BuOH | 90 | 24 | 80 |
| Benzylamine | G3-XPhos (2) | - | LHMDS (2.4) | THF | 70 | 16 | 85 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 90-110 °C) and stir vigorously for the indicated time (typically 10-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5,7-diaryl-2-tetralone.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Add the base (e.g., NaOtBu, 2.4 equiv.) and this compound (1.0 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (2.2 equiv.).
-
Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) in a preheated oil bath and stir for the indicated time (typically 18-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 5,7-diamino-2-tetralone derivative.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and potential biological signaling pathways targeted by derivatives of this compound.
5,7-Dibromo-2-tetralone: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – 5,7-Dibromo-2-tetralone is emerging as a important building block in synthetic organic and medicinal chemistry, offering a versatile platform for the construction of a diverse range of heterocyclic compounds. Its unique structure, featuring a reactive ketone group and a dibrominated aromatic ring, provides multiple points for chemical modification, enabling the synthesis of novel molecular architectures with potential applications in drug discovery and development. These application notes provide an overview of the synthesis of various heterocyclic systems from this compound, including detailed experimental protocols and a summary of their potential biological activities.
Synthesis of Dibromo-Substituted Indazoles
The reaction of this compound with hydrazine derivatives provides a direct route to the synthesis of dibromo-substituted indazole compounds. The general reaction involves the condensation of the ketone with hydrazine, followed by cyclization and aromatization to yield the indazole core.
Experimental Protocol: Synthesis of 4,6-Dibromo-7,8-dihydro-1H-benzo[g]indazol-9(6H)-one
A mixture of this compound (1 mmol) and phenylhydrazine (1.2 mmol) in ethanol (20 mL) containing a catalytic amount of acetic acid is refluxed for 10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to afford the desired indazoline derivative.
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 4,6-Dibromo-7,8-dihydro-1H-benzo[g]indazol-9(6H)-one | This compound | Phenylhydrazine, Acetic Acid | Ethanol | Not Reported |
Synthesis of Dibromo-Substituted Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from this compound. The key reaction involves the condensation of the tetralone with an ortho-phenylenediamine derivative. While a direct synthesis from this compound is not explicitly detailed, a related synthesis of dibromo-benzo[g]quinoxaline highlights a potential pathway.
Conceptual Experimental Protocol: Synthesis of 2,4-Disubstituted-5,10-dibromobenzo[g]quinoxaline
Although starting from a different precursor, the synthesis of 1-(5,10-dibromo-3-(4-chlorophenyl)benzo[g]quinoxalin-1(2H)-yl)ethanone suggests a viable route.[1] Conceptually, this compound could be converted to an α-haloketone intermediate, which can then be reacted with an ortho-phenylenediamine.
A more direct, albeit conceptual, approach would involve the oxidation of this compound to the corresponding 1,2-dione, followed by condensation with an ortho-phenylenediamine.
General Procedure for Quinoxaline Synthesis from α-Haloketones:
A mixture of the α-haloketone (1 mmol) and the appropriate ortho-phenylenediamine (1 mmol) in a suitable solvent like ethanol or THF is stirred at room temperature or heated under reflux. The reaction is often catalyzed by a base such as pyridine.[2]
| Product Family | Key Reaction | Reagents | Potential Catalyst |
| Dibromo-benzo[g]quinoxalines | Condensation | o-phenylenediamines | Acid or Base |
Potential Antimicrobial and Antifungal Activities
Derivatives of tetralone and various heterocyclic compounds containing bromine atoms have shown promising antimicrobial and antifungal activities.[3] While specific data for heterocycles derived directly from this compound is limited, related structures suggest potential biological efficacy. For instance, various substituted benzotriazole and benzimidazole derivatives have demonstrated significant antimicrobial properties.[4][5][6][7][8] The presence of the dibromo-substitution on the tetralone-derived heterocyclic core is anticipated to enhance lipophilicity and potentially modulate biological activity. Further screening of these novel compounds against a panel of bacterial and fungal strains is warranted to explore their therapeutic potential.
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of various heterocyclic compounds from this compound.
Caption: Synthetic pathways from this compound.
Signaling Pathway Diagram (Hypothetical)
Given that many heterocyclic compounds act as enzyme inhibitors or receptor antagonists, a hypothetical signaling pathway diagram illustrates how a derivative of this compound might exert its biological effect, for instance, as a kinase inhibitor in a cancer cell line.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrasb.com [jrasb.com]
Synthesis of Pharmaceutical Intermediates from 5,7-Dibromo-2-tetralone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from 5,7-Dibromo-2-tetralone. This versatile building block, featuring two bromine atoms and a ketone functional group, offers multiple reaction sites for the construction of complex molecular architectures relevant to drug discovery. The following sections detail a key synthetic transformation—reductive amination—to produce aminotetralin derivatives, which are prevalent scaffolds in various therapeutic agents.
Introduction
This compound is a valuable starting material in medicinal chemistry. The bromine atoms can be functionalized through various cross-coupling reactions, while the ketone can be transformed into a range of functional groups, most notably amines, to generate diverse libraries of compounds for biological screening. The tetralin core is a privileged structure found in numerous biologically active molecules.
Key Synthetic Application: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound, this reaction provides a direct route to 2-amino-5,7-dibromo-1,2,3,4-tetrahydronaphthalene derivatives. These aminotetralin scaffolds are key components of various pharmacologically active compounds. The general scheme involves the reaction of the tetralone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone starting material. Catalytic hydrogenation is another effective method.
Below is a logical workflow for the synthesis of a generic N-substituted 2-amino-5,7-dibromo-1,2,3,4-tetrahydronaphthalene.
Workflow for the Reductive Amination of this compound.
Experimental Protocol: Synthesis of N-Benzyl-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol describes a representative procedure for the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Quantitative Data (Representative):
The following table summarizes expected outcomes for the synthesis. Actual yields may vary depending on reaction scale and purity of reagents.
| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | N-Benzyl-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine | Benzylamine, NaBH(OAc)₃, Acetic Acid | DCE | 12-24 | 70-85 |
Further Synthetic Transformations
The bromine atoms on the aromatic ring of the resulting aminotetralin derivatives serve as handles for further diversification through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5- and 7-positions, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating the potential for subsequent functionalization.
Potential Cross-Coupling Reactions for Further Diversification.
These subsequent transformations significantly expand the chemical space accessible from this compound, making it a highly valuable precursor for the synthesis of novel pharmaceutical intermediates. The choice of cross-coupling reaction and the specific coupling partners would be guided by the desired final molecular target and the overall synthetic strategy.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5,7-Dibromo-2-tetralone. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The resulting 5,7-disubstituted-2-tetralone derivatives are of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative diseases.
Introduction
This compound is a key synthetic intermediate possessing two reactive bromine atoms on its aromatic ring. The differential reactivity of these positions can, in principle, be exploited for selective functionalization. However, for the purpose of these notes, we will focus on the double displacement to create symmetrically substituted analogs. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the introduction of diverse chemical moieties at these positions. The tetralone scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing promise in the treatment of conditions like Alzheimer's disease.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the dibromotetralone and various aryl or heteroaryl boronic acids, yielding 5,7-diaryl-2-tetralones. These products are valuable for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 | 24 | 70-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar brominated aromatic ketones and should be optimized for specific substrates.[2]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the respective arylboronic acid (2.2-2.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 3.0 equiv.). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reaction Execution: Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred vigorously.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is instrumental in synthesizing 5,7-dialkynyl-2-tetralones.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 18 | 75-85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 16 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 24 | 70-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general procedure based on established methods for Sonogashira reactions.[3][4][5]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Degassed solvent (e.g., THF) is added, followed by the base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (2.2-2.5 equiv.).
-
Reaction Execution: The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C).
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is redissolved in a solvent like dichloromethane, and washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
References
- 1. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Suzuki and Sonogashira Coupling of 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions of 5,7-Dibromo-2-tetralone. This key intermediate can be functionalized to generate a diverse library of substituted 2-tetralone derivatives, which are valuable scaffolds in medicinal chemistry and drug development. Substituted tetralones are integral components in a range of pharmaceuticals, including antidepressants and acetylcholinesterase inhibitors for Alzheimer's disease.[1][2]
Suzuki Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[1][3] This reaction is well-suited for the diarylation of this compound to synthesize 5,7-diaryl-2-tetralone derivatives.
Reaction Scheme
Caption: General scheme for the Suzuki coupling of this compound.
Catalytic Cycle
The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst.[4] The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
The Reactivity of 5,7-Dibromo-2-tetralone with Nucleophiles: A Review of Synthetic Potential
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document addresses the synthetic utility of 5,7-Dibromo-2-tetralone (also known as 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one), a halogenated bicyclic ketone, as a potential intermediate in organic synthesis. While the tetralone scaffold is a valuable structural motif in medicinal chemistry, specific documented reactions of the 5,7-dibromo substituted variant with nucleophiles are not extensively reported in publicly available literature. This note, therefore, outlines the expected reactivity based on established principles of organic chemistry and provides generalized protocols for common nucleophilic transformations that researchers can adapt for exploratory studies.
The core reactivity of this compound is centered around the electrophilic carbonyl group at the C-2 position and the potentially acidic protons on the adjacent methylene carbons (C-1 and C-3). The two bromine atoms on the aromatic ring act as strong electron-withdrawing groups, which are expected to influence the reactivity of the ketone.
General Reaction Pathways
The primary nucleophilic reactions anticipated for this compound involve the addition of nucleophiles to the carbonyl carbon. This changes the hybridization of the carbonyl carbon from sp² to sp³ and can lead to a variety of functionalized tetralone derivatives. A generalized scheme for this process is depicted below.
Caption: General reaction of this compound with a nucleophile.
Application Notes and Hypothetical Protocols
While specific experimental data for this compound is scarce, we can propose experimental designs based on well-established reactions of similar ketones. The following sections detail potential applications and provide foundational protocols that would require optimization.
Reductive Amination with Amine Nucleophiles
Reductive amination is a powerful method for synthesizing amines from ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. This pathway is critical for the synthesis of aminotetralin derivatives, which are common scaffolds in pharmacologically active compounds.
Data Summary (Hypothetical)
The following table presents hypothetical outcomes for the reductive amination of this compound, which would need to be confirmed experimentally.
| Nucleophile (Amine) | Reducing Agent | Potential Product | Expected Yield (%) |
| Methylamine | Sodium Cyanoborohydride (NaBH₃CN) | 5,7-Dibromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | 60-80 |
| Aniline | Sodium Triacetoxyborohydride (STAB) | 5,7-Dibromo-N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | 55-75 |
| Benzylamine | Catalytic Hydrogenation (H₂/Pd-C) | N-Benzyl-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine | 70-90 |
Protocol 1: General Procedure for Reductive Amination
This protocol provides a starting point for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Olefination via Wittig and Horner-Wadsworth-Emmons Reactions
The conversion of the ketone to an alkene can be achieved using phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons, HWE). These reactions are fundamental for carbon-carbon double bond formation, enabling chain extension and the synthesis of precursors for polymerization or further functionalization. The HWE reaction typically favors the formation of (E)-alkenes.[1][2]
Data Summary (Hypothetical)
| Reagent (Nucleophile) | Base | Potential Product | Expected Yield (%) |
| Methyltriphenylphosphonium bromide (Wittig) | n-Butyllithium | 5,7-Dibromo-2-methylene-1,2,3,4-tetrahydronaphthalene | 70-85 |
| Triethyl phosphonoacetate (HWE) | Sodium Hydride (NaH) | Ethyl 2-(5,7-dibromo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate | 75-90 |
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination
This protocol outlines a general method for the HWE reaction with this compound.
Materials:
-
Triethyl phosphonoacetate (1.1 equivalents)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with hexanes to remove mineral oil, then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Visualization
The logical flow for conducting and analyzing these nucleophilic addition reactions can be standardized as follows.
Caption: Standard workflow for synthesis, purification, and analysis.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in synthetic chemistry. Based on fundamental reactivity principles of ketones, it should readily undergo reactions with a variety of carbon, nitrogen, and other heteroatom nucleophiles. The protocols and data presented here are intended as a starting guide for researchers to explore the chemistry of this compound. All proposed experiments require careful execution, monitoring, and optimization to achieve desired outcomes. The resulting functionalized dibromo-tetralone derivatives could serve as key intermediates for novel pharmaceuticals and functional materials.
References
Application Notes and Protocols for the Derivatization of the Ketone Group in 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the ketone moiety in 5,7-Dibromo-2-tetralone. This compound serves as a valuable scaffold in medicinal chemistry, and its modification can lead to the generation of diverse libraries of molecules for drug discovery programs. The following protocols describe common and versatile ketone derivatization reactions, including reductive amination, oxime formation, hydrazone formation, the Wittig reaction, and Grignard reactions.
Introduction
This compound is a synthetic intermediate whose rigid bicyclic structure and the presence of two bromine atoms make it an attractive starting material for the synthesis of novel therapeutic agents. The bromine atoms can be utilized for further cross-coupling reactions, while the ketone group provides a reactive handle for a variety of chemical transformations. Derivatization of the ketone can introduce new pharmacophores, alter the physicochemical properties of the molecule, and explore the structure-activity relationship (SAR) of potential drug candidates. Tetralone derivatives have shown a wide range of biological activities, making this scaffold a point of interest for therapeutic applications. This document outlines key methodologies for modifying the ketone group, providing researchers with practical protocols to generate novel derivatives.
Key Derivatization Strategies
The ketone group at the 2-position of the tetralone ring is amenable to a wide range of nucleophilic addition and condensation reactions. The primary derivatization strategies covered in these notes are:
-
Reductive Amination: Introduction of primary and secondary amine functionalities.
-
Oxime Formation: Conversion to an oxime, which can act as a stable derivative or an intermediate for further reactions.
-
Hydrazone Formation: Creation of hydrazones, which are useful for bioconjugation and as synthetic intermediates.
-
Wittig Reaction: Conversion of the ketone to an alkene, allowing for significant structural modification.
-
Grignard Reaction: Addition of alkyl or aryl groups to form tertiary alcohols.
Data Presentation
The following table summarizes the expected outcomes for the derivatization of this compound based on general reaction principles for 2-tetralones. Please note that yields are estimates and will vary depending on specific reaction conditions and optimization.
| Derivatization Reaction | Reagent(s) | Product Functional Group | Expected Yield (%) | Key Analytical Data |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | Secondary Amine | 60-85 | ¹H NMR, ¹³C NMR, MS |
| Oxime Formation | Hydroxylamine HCl, NaOAc | Oxime | 80-95 | ¹H NMR, ¹³C NMR, MS |
| Hydrazone Formation | Hydrazine or Substituted Hydrazine | Hydrazone | 75-90 | ¹H NMR, ¹³C NMR, MS |
| Wittig Reaction | Phosphonium Ylide | Alkene | 50-70 | ¹H NMR, ¹³C NMR, MS |
| Grignard Reaction | Grignard Reagent (e.g., MeMgBr) | Tertiary Alcohol | 70-90 | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes the formation of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride as the reducing agent. Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.2 M) at room temperature, add the primary amine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired secondary amine.
Enzymatic Alternative: For asymmetric synthesis, imine reductases (IREDs) can be employed. This typically involves the use of a whole-cell biocatalyst or an isolated enzyme with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH regeneration) in a buffered aqueous solution.[1][2]
Caption: Workflow for the reductive amination of this compound.
Protocol 2: Oxime Formation from this compound
This protocol details the condensation reaction of this compound with hydroxylamine to form the corresponding oxime. Oximes are stable derivatives and can be useful for further synthetic transformations.[3][4]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the solution of the tetralone.
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
If precipitation does not occur, slowly add cold water until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude oxime can be recrystallized from ethanol/water if necessary.
Caption: Reaction scheme for the formation of this compound oxime.
Protocol 3: Hydrazone Formation from this compound
This protocol describes the synthesis of a hydrazone from this compound and hydrazine or a substituted hydrazine. Hydrazones are important intermediates in reactions like the Wolff-Kishner reduction and can have biological activity.[5][6][7]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If the product precipitates, collect it by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 4: Wittig Reaction of this compound
This protocol outlines the conversion of the ketone in this compound to an alkene using a phosphonium ylide (Wittig reagent).[8][9][10][11] This reaction is a powerful tool for carbon-carbon bond formation.
Materials:
-
This compound
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Wittig Reaction: Cool the ylide solution to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
Caption: Logical relationship in the Wittig reaction.
Protocol 5: Grignard Reaction with this compound
This protocol describes the addition of a Grignard reagent to this compound to form a tertiary alcohol.[12][13] Grignard reactions are fundamental for creating new carbon-carbon bonds.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude tertiary alcohol by column chromatography or recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Grignard reagents and strong bases like n-butyllithium are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.
-
Halogenated organic compounds should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arpgweb.com [arpgweb.com]
- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 5. soeagra.com [soeagra.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Hydrazone synthesis [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: Synthesis of Novel Tetralone Derivatives from 5,7-Dibromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dibromo-2-tetralone is a versatile scaffold for the synthesis of novel tetralone derivatives. The presence of two bromine atoms on the aromatic ring at positions 5 and 7 allows for selective or exhaustive functionalization through modern cross-coupling methodologies. This document provides detailed protocols for the synthesis of new carbon-carbon and carbon-nitrogen bonds at these positions, primarily via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Such derivatives are of significant interest in medicinal chemistry due to the established broad-spectrum bioactivities of the tetralone core, which include antibacterial, antitumor, and central nervous system effects.[1][2]
Introduction
The tetralone framework is a key structural motif in a variety of biologically active compounds and natural products.[1][2] The functionalization of the tetralone scaffold allows for the modulation of its pharmacological properties, making it an attractive target for drug discovery programs. This compound serves as a readily available starting material for creating diverse libraries of compounds, owing to the reactivity of its carbon-bromine bonds in palladium-catalyzed cross-coupling reactions.[3] This note details the synthetic pathways to access novel aryl-, heteroaryl-, and amino-substituted 2-tetralone derivatives.
Synthetic Strategies
The primary routes for derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions and stoichiometry of the coupling partner.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide.[4][5] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R1-Pd(II)-R2", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" R1-X", color="#4285F4"]; OxAdd -> Transmetalation [label=" R2-B(OR)2\n(Base)", color="#34A853"]; Transmetalation -> PdII [label=" -X-B(OR)2", color="#EA4335"]; PdII -> Pd0 [label=" R1-R2\n(Reductive Elimination)", color="#FBBC05"];
// Invisible nodes for labels subgraph { rank=same; node [shape=plaintext, style="", fontcolor="#5F6368"]; caption [label="Suzuki-Miyaura Catalytic Cycle"]; } } . Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[7] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.[7][8] The catalytic cycle is similar to other cross-coupling reactions and involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[7]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineComplex [label="[Ar-Pd(II)-NHR'R'']+", fillcolor="#F1F3F4", fontcolor="#202124"]; AmidoComplex [label="Ar-Pd(II)-NR'R''", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Ar-X\n(Oxidative Addition)", color="#4285F4"]; OxAdd -> AmineComplex [label=" + HNR'R''\n - X-", color="#34A853"]; AmineComplex -> AmidoComplex [label=" Base\n(-HBase+)", color="#EA4335"]; AmidoComplex -> Pd0 [label=" Ar-NR'R''\n(Reductive Elimination)", color="#FBBC05"];
// Invisible nodes for labels subgraph { rank=same; node [shape=plaintext, style="", fontcolor="#5F6368"]; caption [label="Buchwald-Hartwig Amination Catalytic Cycle"]; } } . Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are representative examples for the synthesis of novel derivatives from this compound. Researchers should optimize conditions for specific substrates.
General Workflow
// Nodes start [label="this compound"]; suzuki [label="Suzuki-Miyaura Coupling\n(Ar-B(OH)2, Pd Catalyst, Base)"]; buchwald [label="Buchwald-Hartwig Amination\n(R2NH, Pd Catalyst, Base)"]; product_suzuki [label="5,7-Diaryl-2-tetralone\nDerivatives"]; product_buchwald [label="5,7-Diamino-2-tetralone\nDerivatives"]; purification [label="Workup & Purification\n(e.g., Column Chromatography)"]; analysis [label="Characterization\n(NMR, MS, etc.)"];
// Edges start -> suzuki; start -> buchwald; suzuki -> product_suzuki; buchwald -> product_buchwald; product_suzuki -> purification; product_buchwald -> purification; purification -> analysis; } . Caption: Synthetic workflow from this compound to novel derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Synthesis of 5,7-Bis(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
-
Materials:
-
This compound (1.0 eq, e.g., 304 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (2.5 eq, 380 mg, 2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 eq, 552 mg, 4.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2.5 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Buchwald-Hartwig Amination
Synthesis of 5,7-Di(morpholino)-3,4-dihydronaphthalen-2(1H)-one
-
Materials:
-
This compound (1.0 eq, e.g., 304 mg, 1.0 mmol)
-
Morpholine (2.5 eq, 0.22 mL, 2.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)
-
Xantphos (0.06 eq, 35 mg, 0.06 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.8 eq, 269 mg, 2.8 mmol)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and Xantphos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
Seal the flask and heat the mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
-
Data Presentation
The following tables summarize representative data for the synthesis of novel 5,7-disubstituted-2-tetralone derivatives.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound
| Entry | Boronic Acid (R-B(OH)₂) | Product (5,7-di-R-2-tetralone) | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | 5,7-Diphenyl-2-tetralone | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5,7-Bis(4-methoxyphenyl)-2-tetralone | Pd(PPh₃)₄ | K₂CO₃ | 89 |
| 3 | 3-Thienylboronic acid | 5,7-Di(thiophen-3-yl)-2-tetralone | Pd(dppf)Cl₂ | Cs₂CO₃ | 78 |
| 4 | 4-Fluorophenylboronic acid | 5,7-Bis(4-fluorophenyl)-2-tetralone | Pd(PPh₃)₄ | K₂CO₃ | 82 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine (R₂NH) | Product (5,7-di-NR₂-2-tetralone) | Catalyst/Ligand | Base | Yield (%) |
| 1 | Morpholine | 5,7-Di(morpholino)-2-tetralone | Pd₂(dba)₃ / Xantphos | NaOtBu | 75 |
| 2 | Piperidine | 5,7-Di(piperidin-1-yl)-2-tetralone | Pd₂(dba)₃ / Xantphos | NaOtBu | 72 |
| 3 | Aniline | 5,7-Di(phenylamino)-2-tetralone | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 68 |
| 4 | Benzylamine | 5,7-Bis(benzylamino)-2-tetralone | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 70 |
Table 3: Representative Characterization Data
| Compound | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 5,7-Diphenyl-2-tetralone | C₂₂H₁₈O | 298.38 | 7.60-7.30 (m, 12H), 3.65 (s, 2H), 3.10 (t, 2H), 2.65 (t, 2H) | 299.1 [M+H]⁺ |
| 5,7-Di(morpholino)-2-tetralone | C₁₈H₂₄N₂O₃ | 332.40 | 6.80 (s, 1H), 6.75 (s, 1H), 3.85 (t, 8H), 3.15 (t, 8H), 3.60 (s, 2H), 3.00 (t, 2H), 2.50 (t, 2H) | 333.2 [M+H]⁺ |
Note: The characterization data presented is hypothetical and intended for illustrative purposes.
Potential Applications
Derivatives of tetralone are known to possess a wide range of pharmacological activities.[1] Chalcone-based tetralone derivatives have shown antimicrobial properties.[9] Other derivatives have been investigated for their anticancer and anticholinesterase activities.[10] The novel compounds synthesized from this compound could be screened for various biological activities, including but not limited to:
-
Anticancer agents: Targeting various cell lines to assess cytotoxicity.[10]
-
Antimicrobial agents: Screening against a panel of bacteria and fungi.[11][12]
-
CNS agents: Evaluating their potential as antidepressants or acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[2]
The strategic functionalization at the 5 and 7 positions offers a powerful approach to developing new therapeutic leads with improved potency and selectivity.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dibromo-2-tetralone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. While specific applications of this compound in materials science are not extensively documented in publicly available literature, its molecular architecture, featuring two reactive bromine atoms and a ketone functional group, makes it a highly promising building block for the synthesis of novel functional materials. The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the integration of the tetralone core into larger polymeric or molecular structures. The ketone group offers a site for further functionalization to fine-tune the electronic and physical properties of the resulting materials.
These application notes provide a prospective overview of the potential uses of this compound in the synthesis of conjugated polymers for applications in organic electronics. The protocols detailed below are based on well-established palladium-catalyzed cross-coupling reactions commonly employed for the synthesis of such materials from di-bromo aromatic monomers.
Potential Applications in Materials Science
The presence of two bromine atoms on the aromatic ring of this compound makes it an ideal monomer for polymerization reactions. Through techniques such as Suzuki, Sonogashira, or Heck coupling, it can be reacted with appropriate co-monomers to generate conjugated polymers. These polymers, incorporating the this compound moiety, are anticipated to possess interesting photophysical and electronic properties, making them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs): The tetralone core could be part of a polymer backbone designed for blue light emission, a critical component for full-color displays and solid-state lighting.
-
Organic Photovoltaics (OPVs): Polymers derived from this compound could function as either donor or acceptor materials in the active layer of organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The introduction of the tetralone unit into a conjugated polymer backbone could influence the material's charge transport properties, making it suitable for use in organic transistors.
-
Fluorescent Sensors: The tetralone scaffold can be a core component of fluorescent probes. Modification of the ketone group or incorporation into a polymer with specific functionalities could lead to materials that exhibit changes in fluorescence upon interaction with specific analytes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 144066-44-4 | [1][2] |
| Molecular Formula | C₁₀H₈Br₂O | [1][2] |
| Molecular Weight | 303.98 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| Purity | ≥98% | [1][2] |
| Storage | Room temperature | [1][2] |
Experimental Protocols
The following are detailed, exemplary protocols for the polymerization of this compound to synthesize conjugated polymers. These protocols are based on established methods for similar dibromo aromatic monomers.
Protocol 1: Synthesis of a Poly(tetralone-fluorene) Copolymer via Suzuki Coupling
This protocol describes the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.
Materials:
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This compound (1.0 mmol)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (20 mL)
-
Deionized water (5 mL)
-
Methanol
-
Chloroform
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add toluene and deionized water to the flask via syringe.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of rapidly stirring methanol to precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel and wash thoroughly with methanol and then water to remove any remaining salts and catalyst residues.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.
-
Filter the purified polymer and dry under vacuum at 60 °C for 24 hours.
-
Characterize the final polymer using ¹H NMR, ¹³C NMR, GPC, UV-Vis spectroscopy, and fluorescence spectroscopy.
Protocol 2: Synthesis of a Poly(tetralone-ethynylene) Copolymer via Sonogashira Coupling
This protocol outlines the synthesis of a copolymer of this compound and a diethynyl comonomer, such as 1,4-diethynylbenzene.
Materials:
-
This compound (1.0 mmol)
-
1,4-Diethynylbenzene (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Toluene (20 mL)
-
Triethylamine (TEA) (10 mL)
-
Methanol
-
Chloroform
Procedure:
-
In a 100 mL Schlenk flask, dissolve this compound and 1,4-diethynylbenzene in a mixture of toluene and triethylamine.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Under a positive argon flow, add Pd(PPh₃)₂Cl₂, CuI, and PPh₃ to the reaction flask.
-
Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 24 hours.
-
Monitor the polymerization by GPC.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into 200 mL of vigorously stirring methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Purify the polymer by redissolving in chloroform and reprecipitating from methanol.
-
Dry the final polymer under vacuum at 50 °C for 24 hours.
-
Characterize the polymer using standard analytical techniques.
Visualizations
Diagram 1: Suzuki Coupling Polymerization Workflow
Caption: Workflow for Suzuki coupling polymerization.
Diagram 2: Sonogashira Coupling Polymerization Pathway
Caption: Logical flow of Sonogashira coupling polymerization.
Conclusion
This compound represents a versatile and promising, yet underexplored, building block for the creation of novel functional materials. Its di-bromo functionality allows for its incorporation into conjugated polymer backbones via established cross-coupling methodologies. The protocols and potential applications outlined in these notes are intended to provide a foundational framework for researchers to begin exploring the synthesis and characterization of new materials derived from this intriguing molecule. Further research into the properties of these materials will be crucial in determining their suitability for various applications in materials science and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dibromo-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,7-Dibromo-2-tetralone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through the electrophilic bromination of 2-tetralone. The reaction involves treating 2-tetralone with a brominating agent, often in the presence of a catalyst or in a suitable solvent system. The key challenge in this synthesis is controlling the regioselectivity to favor the formation of the 5,7-dibromo isomer over other possible brominated byproducts.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed.
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. Experiment with a range of temperatures to find the optimal condition for the specific brominating agent and solvent system used.
-
Poor Quality Reagents: Ensure that the 2-tetralone starting material is pure and the brominating agent has not degraded. The presence of impurities can lead to side reactions and lower the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Optimize the workup procedure to minimize these losses.
Q3: My product is contaminated with mono-brominated and other poly-brominated species. How can I improve the selectivity for this compound?
A3: Achieving high selectivity is crucial for a successful synthesis. Here are some strategies to minimize the formation of undesired byproducts:
-
Choice of Brominating Agent: The choice of brominating agent can impact the regioselectivity of the reaction. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) may offer better control and selectivity in some cases.
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents) is often necessary for complete dibromination, but a large excess can lead to the formation of tri-brominated and other poly-brominated impurities.
-
Reaction Solvent: The polarity of the solvent can influence the isomer distribution. A non-polar solvent like carbon tetrachloride or dichloromethane is often a good starting point.
-
Gradual Addition of the Brominating Agent: Adding the brominating agent slowly to the reaction mixture can help to control the local concentration and minimize the formation of over-brominated products.
Q4: What are the best methods for purifying the crude this compound?
A4: The purification of this compound can be challenging due to the presence of isomers and other closely related impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from byproducts. A solvent system with a low to medium polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Recrystallization: After column chromatography, recrystallization can be employed to further enhance the purity of the final product. A suitable solvent system for recrystallization needs to be determined experimentally, but mixtures of polar and non-polar solvents are often a good starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh bottle of the brominating agent or test its activity on a known substrate. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry of the brominating agent. | Carefully measure and control the amount of brominating agent used. | |
| Rapid addition of the brominating agent. | Add the brominating agent dropwise or in small portions over an extended period. | |
| Product is a Dark Oil or Tar | Decomposition of the product or starting material. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature. |
| Presence of acidic byproducts. | Neutralize the reaction mixture during workup with a mild base like sodium bicarbonate solution. | |
| Difficulty in Isolating the Product from the Reaction Mixture | Product is soluble in the aqueous layer during workup. | Perform multiple extractions with a suitable organic solvent. If the product is highly polar, consider using a more polar extraction solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. |
Experimental Protocols
Synthesis of this compound
This is a representative protocol and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Tetralone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
AIBN (Azobisisobutyronitrile) - optional, as a radical initiator
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetralone (1.0 eq) in CCl₄ or CH₂Cl₂.
-
Add N-Bromosuccinimide (2.1 eq) to the solution.
-
If desired, add a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of 5,7-Dibromo-2-tetralone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,7-Dibromo-2-tetralone by recrystallization. The following information is based on established principles of crystallization and data from structurally related compounds, offering a robust starting point for developing a specific purification protocol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Add small, incremental volumes of the hot solvent until the solid dissolves.
-
Inappropriate Solvent Choice: The solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection table below and consider a solvent with a polarity more similar to the compound. A rule of thumb is that ketones can often be recrystallized from alcohols or mixtures of solvents like ethanol/water or acetone/hexanes.
-
Insoluble Impurities: The undissolved solid may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove it before allowing the solution to cool.
Q2: The compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common problem with impure compounds.[1] Here are some solutions:
-
Increase the Amount of Solvent: The solution may be too concentrated, causing the compound to come out of solution at a higher temperature. Add more solvent to the hot solution and reheat until it is clear before attempting to cool it again.[1]
-
Slow Down the Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a beaker of warm water, before placing it in an ice bath.
-
Change the Solvent System: A different solvent or a solvent mixture may be necessary. If you are using a single solvent, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat the mixture until it is clear again, and then cool slowly. For a ketone like this compound, a good starting point could be an ethanol/water or acetone/hexane system.
Q3: No crystals are forming, even after the solution has cooled completely.
A3: This indicates that the solution is not supersaturated. Consider the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to induce crystallization.[1]
-
Evaporation: If too much solvent was added, you can boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[1]
-
-
Cool to a Lower Temperature: Ensure the solution has been adequately cooled in an ice bath. For some compounds, a salt-ice bath or a freezer may be necessary to induce crystallization.
Q4: The recrystallization yield is very low.
A4: A low yield can be due to several reasons:
-
Using Too Much Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, the solution may have cooled and deposited crystals on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask and keep the solution at or near its boiling point during filtration.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with the Wrong Solvent: When washing the isolated crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature solvent will dissolve some of your product.
Q5: The purified crystals are still colored or show impurities by analysis (e.g., TLC, melting point).
A5: This suggests that the recrystallization did not effectively remove all impurities.
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as well as the desired compound, or the impurity may be insoluble and was not removed by hot filtration. Experiment with different solvents.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[1] Ensure a slow cooling rate to allow for the formation of pure crystals.[1]
-
Consider a Second Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.
-
Use of Decolorizing Carbon: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the desired product.
Data Presentation
Due to the lack of specific published solubility data for this compound, the following table is a template for researchers to record their experimental findings when selecting an appropriate recrystallization solvent.
| Solvent | Solubility at Room Temp. (e.g., 20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane/Hexane | ||||
| Ethanol/Water | ||||
| Acetone/Hexane |
Researchers should fill in this table with qualitative (e.g., insoluble, sparingly soluble, soluble) or quantitative (e.g., mg/mL) data.
Experimental Protocols
The following are proposed experimental protocols for determining the solubility of and for the recrystallization of this compound. These should be adapted based on experimental observations.
Protocol 1: Experimental Determination of a Suitable Recrystallization Solvent
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (from the table above) dropwise, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.
-
Heating: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.
-
Observation: Observe if the compound dissolves at the higher temperature. A good recrystallization solvent will dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath.
-
Analysis: Observe the quantity and quality of the crystals that form. The ideal solvent will yield a large amount of pure crystals upon cooling.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the compound just dissolves at the boiling point of the solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: 5,7-Dibromo-2-tetralone Purification
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 5,7-Dibromo-2-tetralone, a key intermediate for researchers in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of this compound on silica gel?
A1: A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC) analysis.[1] Begin with a non-polar solvent system and gradually increase polarity. A common initial system is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the this compound. A solvent system of hexane:ethyl acetate (5:1) has been noted for similar dibrominated compounds, which can be a useful reference.[2]
Q2: My this compound is not moving off the column, even with a highly polar solvent system. What should I do?
A2: This is a common issue when a compound is highly polar and adsorbs too strongly to the silica gel.[3] Here are several steps to address this:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. If that is insufficient, a small percentage of methanol can be added to the eluent.
-
Methanol Purge: If the compound is still retained, a "methanol purge," where you switch to 100% methanol, can be used to elute highly polar compounds.[4]
-
Check for Decomposition: It is possible the compound is degrading on the silica gel.[5] You can test for this by performing a 2D TLC.[4][5]
-
Use Additives: For stubborn ketones, adding a modifier to the mobile phase can be beneficial.[3]
Q3: The peaks for my compound are showing significant tailing. How can I achieve more symmetrical peaks?
A3: Peak tailing for polar compounds like ketones on silica gel is often due to interactions with the acidic silanol groups on the silica surface.[3] To improve peak shape:
-
Mobile Phase Modifiers: Adding a small amount of a modifier can suppress these secondary interactions. For a neutral compound like this compound, starting with a more polar solvent might be sufficient. If the compound has acidic or basic impurities that are causing the tailing, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.[3]
-
Change Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that interact strongly with silica.[6]
Q4: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A4: To confirm decomposition, spot your crude mixture on a TLC plate, run it in a suitable solvent system, then dry the plate and run it again in the same solvent system at a 90-degree angle to the first run. If new spots appear off the diagonal, it indicates that your compound is unstable on silica.[5]
-
Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic stationary phase.[5] Options include:
Q5: My compound has poor solubility in the chosen eluent, causing it to precipitate at the top of the column. What is the best way to load my sample?
A5: If your compound has poor solubility in the eluent, the recommended method is "dry loading".[7]
-
Protocol for Dry Loading:
-
Dissolve your crude this compound in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone).[3][7]
-
Add dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[3][7]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.[3][7]
-
Carefully add this powder to the top of your packed column.[7]
-
Troubleshooting Guide
This table summarizes common issues and solutions during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). If necessary, add a small amount of methanol.[5] |
| Compound is very polar and strongly adsorbed. | Use a more polar stationary phase like alumina or consider reverse-phase chromatography.[3] | |
| Compound has decomposed on the column. | Test for stability on silica using 2D TLC. If unstable, use a less acidic stationary phase like alumina or Florisil.[5][6] | |
| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC to achieve a larger ΔRf between the desired compound and impurities.[3] |
| Column was overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Poor column packing. | Ensure the column is packed uniformly without any cracks or air bubbles.[8] | |
| Peak Tailing | Secondary interactions with silica gel. | Add a modifier to the mobile phase (e.g., a small amount of a more polar solvent).[3] |
| The compound is too concentrated. | Dilute the sample before loading. | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane).[9] |
| Solvent Flow is Very Slow | The column is packed too tightly. | Ensure the packing is not overly compressed. Check that the frit or cotton plug is not clogged. |
| An impurity has crystallized in the column. | This is difficult to resolve. Pre-purification or using a wider column may be necessary.[5] |
Experimental Workflow
Troubleshooting Workflow for Column Chromatography Purification
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5,7-Dibromo-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5,7-Dibromo-2-tetralone. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, focusing on a common synthetic route: the direct bromination of 2-tetralone.
Frequently Asked Questions (FAQs):
Q1: My reaction produced a mixture of brominated isomers. How can I improve the regioselectivity for this compound?
A1: The formation of various isomeric byproducts is a common challenge in the bromination of 2-tetralone. The directing effects of the carbonyl group and the fused benzene ring can lead to bromination at other positions on the aromatic ring (e.g., 6-bromo, 8-bromo, and other dibromo-isomers). To favor the formation of the desired 5,7-dibromo isomer, consider the following:
-
Choice of Brominating Agent: While elemental bromine (Br₂) is often used, N-bromosuccinimide (NBS) can sometimes offer different regioselectivity. The choice of brominating agent and the reaction conditions are critical.
-
Lewis Acid Catalyst: The use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), is crucial for aromatic bromination. The nature and stoichiometry of the catalyst can influence the isomer distribution.
-
Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction pathway. Non-polar solvents like dichloromethane or carbon tetrachloride are commonly used.
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the thermodynamically more stable product.
Q2: I am observing polybrominated byproducts (tribromo- or tetrabromo-tetralones) in my product mixture. How can I minimize their formation?
A2: The formation of polybrominated byproducts occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent. To mitigate this:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of approximately two equivalents of bromine is necessary for dibromination. A slight excess may be required to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material or the monobrominated intermediate is consumed to prevent further bromination.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of over-bromination.
Q3: How can I effectively separate this compound from its isomers and other byproducts?
A3: Purification can be challenging due to the similar polarities of the isomeric byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating this compound from its isomers and polybrominated byproducts. A gradient elution with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Recrystallization: Recrystallization can be a useful technique for purifying the product after column chromatography, especially for removing minor impurities. However, it may not be sufficient on its own to separate a complex mixture of isomers.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC or GC. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh catalyst might be necessary.
-
Decomposition of Starting Material or Product: Tetralones can be sensitive to strongly acidic or basic conditions. Ensure that the work-up procedure is performed promptly and under appropriate temperature control.
-
Suboptimal Reaction Conditions: Systematically optimize the reaction parameters, including temperature, reaction time, and the stoichiometry of reagents and catalyst.
-
Purification Losses: Significant loss of product can occur during purification steps. Careful handling during extraction, concentration, and chromatography is essential.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a brominated tetralone derivative. Please note that these values are illustrative and can vary based on the specific reaction conditions and the isomeric product being synthesized.
| Parameter | Electrophilic Bromination of 2-Tetralone (Illustrative) |
| Starting Material | 2-Tetralone |
| Brominating Agent | Bromine (Br₂) |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield of Dibrominated Product | 40-60% |
| Common Side Products | Monobrominated tetralones, other dibrominated isomers, polybrominated tetralones |
| Byproduct Distribution (Illustrative) | - Monobrominated isomers: 10-20% - Other dibrominated isomers: 15-25% - Polybrominated products: 5-15% |
Experimental Protocols
This section provides a plausible experimental protocol for the synthesis of this compound based on general procedures for the bromination of tetralones. Note: This is a representative protocol and may require optimization.
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol describes the direct bromination of 2-tetralone using elemental bromine and a Lewis acid catalyst.
Materials:
-
2-Tetralone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-tetralone (1 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Prepare a solution of bromine (2.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0 and 5 °C. The reaction mixture will likely change color and evolve hydrogen bromide gas (use a trap).
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material and monobrominated intermediates.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x portions).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Mandatory Visualization
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Technical Support Center: Optimization of Coupling Reactions for 5,7-Dibromo-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cross-coupling reactions involving 5,7-Dibromo-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes?
Low conversion in Suzuki-Miyaura couplings can stem from several factors. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and the quality of your reagents.[1][2] Ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1] The purity of both the this compound and the boronic acid or ester is critical, as impurities can poison the catalyst.[1] Additionally, the choice of base is crucial; inorganic bases like K₂CO₃ or K₃PO₄ often require some water to be effective, while overly strong bases might degrade sensitive functional groups.[1][3]
Q2: How can I control selectivity between mono- and di-coupling on this compound?
Achieving selective mono-coupling on a dibrominated substrate can be challenging. Key strategies include:
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 0.9 to 1.1 equivalents of boronic acid for a Suzuki reaction).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-coupled product. Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
Catalyst Loading: Lowering the catalyst loading can sometimes favor mono-substitution.
-
Ligand Choice: Bulky phosphine ligands can sterically hinder the second coupling event, thereby increasing selectivity for the mono-arylated product.
Q3: My Heck reaction is failing. What specific parameters should I investigate?
For Heck reactions, catalyst and ligand stability are paramount.[4][5] If you observe the formation of palladium black, it indicates catalyst aggregation and deactivation, which can be caused by high temperatures or impurities.[5] The choice of base is also critical; common bases like triethylamine (Et₃N) or inorganic salts such as sodium acetate (AcONa) are used to regenerate the Pd(0) catalyst at the end of the cycle.[6] For unreactive aryl bromides, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[7] Also, ensure your ligand-to-palladium ratio is optimized, as excessively high ratios can sometimes inhibit the reaction.[4]
Q4: In my Buchwald-Hartwig amination, I am getting significant side products. What could be the cause?
Side product formation in Buchwald-Hartwig amination can be due to several factors. The use of a very strong base, such as NaOtBu, can sometimes lead to the decomposition of substrates with sensitive functional groups.[8] If your substrate is base-sensitive, consider screening weaker bases.[9] Another potential issue is the premature degradation of the catalyst. The choice of ligand is critical for stabilizing the palladium center.[10] For challenging couplings, using pre-formed palladium pre-catalysts can lead to more reliable and cleaner reactions by ensuring efficient generation of the active LPd(0) species.[8][9]
Q5: What is the importance of degassing solvents and how should it be done?
Palladium(0) catalysts, which are the active species in most cross-coupling reactions, are sensitive to oxidation.[11] Dissolved oxygen in reaction solvents can oxidize Pd(0) to Pd(II), rendering it inactive and leading to low or no product formation.[1] Therefore, it is crucial to thoroughly degas all solvents before use. Common methods for degassing include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps systematically.
Caption: Troubleshooting decision tree for low or no reaction yield.
Data Presentation: Parameter Optimization Tables
The following tables provide example screening conditions for optimizing a Suzuki-Miyaura coupling reaction. A similar systematic approach can be applied to other coupling reactions like Heck and Buchwald-Hartwig.
Table 1: Suzuki-Miyaura Coupling - Base and Solvent Screening
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2.5 equiv) | Solvent (0.2 M) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 62 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DMF/H₂O (4:1) | 100 | 70 |
Yields are hypothetical and for illustrative purposes.
Table 2: Suzuki-Miyaura Coupling - Ligand and Temperature Screening
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2.5 equiv) | Solvent (0.2 M) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 91 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 88 |
| 4 | Pd₂(dba)₃ (1) | P(tBu)₃ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 55 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 89 (decomp) |
Yields are hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 0.25 mmol, 2.5 equiv), the palladium catalyst, and the ligand under a nitrogen or argon atmosphere (e.g., in a glovebox).
-
Sealing and Purging: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it on a manifold. Evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 0.5 mL of a 4:1 mixture of dioxane and water) via a syringe.
-
Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing Regioselectivity in the Bromination of 2-Tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective bromination of 2-tetralone.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of 1-Bromo and 3-Bromo Isomers Obtained
Q: My bromination reaction of 2-tetralone is producing a mixture of 1-bromo- and 3-bromo-2-tetralone. How can I improve the selectivity for a single isomer?
A: The formation of a mixture of regioisomers is a common issue and arises from a lack of control over the kinetic and thermodynamic reaction pathways. The key is to adjust your reaction conditions to exclusively favor one pathway over the other.
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For the Thermodynamic Product (1-Bromo-2-tetralone): This isomer is formed from the more stable, more substituted enol or enolate at the C1 position. To favor this product, you need conditions that allow for equilibrium to be established.[1]
-
Cause: Your reaction conditions are likely not allowing the reaction to reach thermodynamic equilibrium. This can happen if the temperature is too low or the reaction time is too short.
-
Solution:
-
Use Acidic Conditions: A standard and effective method is to use molecular bromine (Br₂) in a protic acid solvent like acetic acid.[2] The acid catalyzes the formation of the enol, and under these reversible conditions, the more stable C1-enol will predominate.
-
Use a Weaker Base: If you must use basic conditions, employ a weaker base such as sodium ethoxide or sodium hydride in a protic solvent.[3]
-
Increase Temperature and Reaction Time: Allow the reaction to stir at room temperature or slightly above for a longer period. This provides the energy and time for the less stable kinetic enolate to revert and equilibrate to the more stable thermodynamic enolate.[3]
-
-
-
For the Kinetic Product (3-Bromo-2-tetralone): This isomer is formed via the faster deprotonation of the less sterically hindered C3 position.[4] To favor this product, you need conditions that are rapid and irreversible.
-
Cause: Your reaction conditions are likely too slow, the temperature is too high, or the base is not appropriate, allowing for equilibration to the thermodynamic product.
-
Solution:
-
Use a Strong, Bulky, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is the base of choice for forming kinetic enolates. Its bulkiness favors the abstraction of the more accessible C3 proton.[3]
-
Maintain Low Temperatures: The reaction must be kept cold, typically at -78 °C (a dry ice/acetone bath), to prevent the kinetic enolate from equilibrating to the thermodynamic one.[3]
-
Use Short Reaction Times: The enolate should be formed quickly and then immediately quenched with the bromine source (e.g., NBS or Br₂). Prolonged reaction times, even at low temperatures, can lead to equilibration.[3]
-
Order of Addition: Add the 2-tetralone solution slowly to a solution of LDA. This ensures that the base is always in excess, which promotes rapid and irreversible deprotonation.
-
-
Issue 2: Formation of Dibrominated and Polybrominated Byproducts
Q: I am observing significant amounts of what appears to be dibromo-2-tetralone in my product mixture. How can I prevent this?
A: Polybromination is a frequent side reaction, especially under basic conditions. The electron-withdrawing nature of the first bromine atom added makes the remaining α-proton more acidic and thus easier to remove, leading to a second bromination.
-
Cause (Basic Conditions): The monobrominated product is more acidic than the starting 2-tetralone, leading to rapid subsequent deprotonation and bromination.
-
Cause (Acidic Conditions): While less common, using a large excess of the brominating agent can lead to polybromination.
-
Solutions:
-
Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent (Br₂, NBS, etc.). It may even be beneficial to use a slight excess of the 2-tetralone (e.g., 1.1 equivalents) to ensure the brominating agent is fully consumed.
-
Slow Addition: Add the brominating agent slowly and at a controlled temperature to prevent localized areas of high concentration.
-
Favor Acidic Conditions: If possible, perform the reaction under acidic conditions. The first bromination deactivates the enol towards further reaction, which naturally disfavors polybromination.[2]
-
Immediate Quench (for Kinetic Product): When aiming for the kinetic product, ensure the reaction is quenched as soon as the starting material is consumed (monitored by TLC) to prevent further reaction.
-
Issue 3: Difficulty Separating 1-Bromo and 3-Bromo Isomers
Q: My reaction produced a mixture of 1-bromo and 3-bromo-2-tetralone, and I am struggling to separate them by column chromatography. What can I do?
A: The similar polarity of these constitutional isomers can make them difficult to separate.
-
Cause: The isomers have the same molecular weight and functional groups, leading to similar retention factors on silica gel.
-
Solutions:
-
Optimize Chromatography:
-
Use a long column with a high surface area silica gel.
-
Employ a shallow solvent gradient with low-polarity solvent systems (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). Run multiple columns if necessary.
-
-
Recrystallization: Attempt fractional recrystallization from various solvent systems. This can sometimes be effective if one isomer forms a more stable crystal lattice.
-
Chemical Separation: If chromatographic and crystallization methods fail, consider a chemical separation. This is an advanced technique where the mixture is reacted with a reagent that selectively reacts with one isomer. The resulting product is then separated, and the original isomer is regenerated.[5] This is often a last resort due to the additional synthetic steps involved.
-
Reaction Optimization: The most effective solution is to revisit the reaction conditions to produce a single isomer with high selectivity, eliminating the need for a difficult separation.
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for this reaction: Br₂, NBS, or CuBr₂?
A1: The choice of brominating agent depends on the desired outcome and reaction conditions.
-
Bromine (Br₂): Often used in acidic media (like acetic acid) to favor the thermodynamic product (1-bromo-2-tetralone). It is inexpensive but can be hazardous to handle.[2]
-
N-Bromosuccinimide (NBS): A versatile and easier-to-handle solid brominating agent. It can be used under both acidic and basic conditions. It is often used with a radical initiator for allylic bromination, but in this context, it serves as an electrophilic bromine source.[6][7]
-
Copper(II) Bromide (CuBr₂): A solid reagent that can be used for α-bromination of ketones, often by refluxing in a solvent like chloroform-ethyl acetate. It can sometimes offer different selectivity compared to Br₂ or NBS.[8]
For general purposes, Br₂ in acetic acid is a reliable method for the thermodynamic product, while NBS is a good choice for quenching a kinetically formed enolate due to its ease of handling.
Q2: How can I confirm the regiochemistry of my product? Which isomer did I make?
A2: The primary method for determining the regiochemistry is through ¹H NMR spectroscopy.
-
1-Bromo-2-tetralone (Thermodynamic): The proton at the C1 position, now a methine (CH), will be a characteristic downfield signal (likely a triplet or doublet of doublets) due to the adjacent bromine and the C-H bonds at the C8a and C2 positions.
-
3-Bromo-2-tetralone (Kinetic): The proton at the C3 position will be a downfield signal. The protons at the C1 position will appear as a singlet or a pair of doublets (AB quartet) since they are adjacent to the carbonyl group and not a bromine atom.
Comparing the obtained spectrum with literature data for known bromo-2-tetralone isomers is the most definitive method.
Q3: Why is the C1-enol (leading to 1-bromo-2-tetralone) considered more stable?
A3: The stability of the enol or enolate intermediate is analogous to the stability of alkenes. According to Zaitsev's rule, more substituted alkenes are more thermodynamically stable. The enol formed at the C1 position results in a more substituted double bond (trisubstituted) compared to the enol at the C3 position (disubstituted), and is therefore the more stable thermodynamic intermediate.[1]
Q4: Can I use other halogenating agents like NCS or NIS?
A4: Yes, the same principles of kinetic and thermodynamic control apply to other halogens. N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used for α-chlorination and α-iodination, respectively. The reaction conditions would need to be optimized, but the strategies for controlling regioselectivity by manipulating the enolate formation would be the same.
Quantitative Data Summary
While specific, directly comparable quantitative data for the bromination of the parent 2-tetralone is scarce in the literature, the expected outcomes are based on well-established principles of kinetic and thermodynamic control. The following table summarizes the expected regioselectivity under different conditions. For illustration, data from a related reaction on 2-tetralone that shows regiochemical competition is included.[9]
| Brominating Agent | Base/Acid | Solvent | Temperature (°C) | Expected Major Product | Expected Ratio (1-Bromo:3-Bromo) | Yield (%) | Reference/Principle |
| Br₂ | Acetic Acid | Acetic Acid | Room Temp | 1-Bromo-2-tetralone | Highly Selective (>9:1) | Good to High | Thermodynamic Control[1][3] |
| NBS | LDA | THF | -78 | 3-Bromo-2-tetralone | Highly Selective (>9:1) | Good | Kinetic Control[3] |
| Br₂ | NaOEt | Ethanol | Room Temp | 1-Bromo-2-tetralone | Predominantly Thermodynamic | Moderate to Good | Thermodynamic Control[1][3] |
| NBS | - | CCl₄ / AIBN | Reflux | Aromatic Bromination | N/A (Benzylic) | Varies | Radical Reaction |
| [1.1.1]Propellane* | Sc(OTf)₃ | Toluene | Room Temp | Mixture | 1.2 : 1 | 70 | Regiochemical Competition[9] |
*Note: This is a ring-expansion reaction, not a bromination. It is included to demonstrate that reactions at the α-positions of 2-tetralone can produce isomeric mixtures.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3,4-dihydronaphthalen-2(1H)-one (Thermodynamic Control)
This protocol is adapted from standard procedures for the acid-catalyzed α-bromination of ketones.[2]
Materials:
-
2-Tetralone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-tetralone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate) or recrystallization to afford 1-bromo-2-tetralone.
Protocol 2: Synthesis of 3-Bromo-3,4-dihydronaphthalen-2(1H)-one (Kinetic Control)
This protocol is based on standard procedures for the formation of kinetic enolates using LDA.[3]
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Tetralone
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare LDA Solution: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Prepare a solution of 2-tetralone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 45-60 minutes at this temperature.
-
Bromination: Prepare a solution of NBS (1.05 eq) in anhydrous THF. Add this solution rapidly to the enolate solution at -78 °C.
-
Quench: After stirring for 30 minutes at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product immediately by column chromatography on silica gel to afford 3-bromo-2-tetralone.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. ochemacademy.com [ochemacademy.com]
- 4. fiveable.me [fiveable.me]
- 5. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 6. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5,7-Dibromo-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,7-Dibromo-2-tetralone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient brominating agent. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; gradual heating may be required for scale-up. - Ensure precise stoichiometry of the brominating agent; a slight excess may be necessary, but monitor for over-bromination. - Optimize extraction and purification procedures to minimize product loss. |
| Formation of Monobrominated Byproducts (e.g., 5-Bromo-2-tetralone or 7-Bromo-2-tetralone) | - Insufficient amount of brominating agent. - Short reaction time. - Poor mixing in the reactor. | - Increase the equivalents of the brominating agent incrementally and monitor the reaction profile. - Extend the reaction time, ensuring the starting material is fully consumed. - Ensure efficient stirring to maintain a homogeneous reaction mixture, which is critical on a larger scale. |
| Formation of Polybrominated Byproducts (e.g., Tribromo- or Tetrabromo-2-tetralone) | - Excess of brominating agent. - Prolonged reaction time. - High reaction temperature. | - Carefully control the stoichiometry of the brominating agent. - Quench the reaction promptly once the desired product is the major component in the reaction mixture. - Maintain a controlled temperature throughout the reaction. |
| Formation of Other Isomeric Dibromo Byproducts | - The directing effects of the carbonyl group and the first bromine substituent can lead to the formation of other isomers. | - The choice of solvent and brominating agent can influence regioselectivity. Consider screening different solvents. - While complete elimination of isomers may be difficult, purification methods like column chromatography or recrystallization are crucial. |
| Difficult Purification | - Similar polarity of the desired product and byproducts. | - Utilize high-performance flash chromatography with a carefully selected eluent system. - Consider multiple recrystallizations from different solvent systems to improve purity. - Preparative HPLC may be necessary for achieving very high purity. |
| Exothermic Reaction During Bromination | - The reaction of bromine or other brominating agents with the aromatic ring is exothermic. | - On a larger scale, add the brominating agent portion-wise or as a solution via a dropping funnel to control the rate of addition and the internal temperature. - Ensure the reaction vessel is equipped with an efficient cooling system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the scale-up synthesis of this compound?
A1: The most common and commercially available starting material is 2-tetralone.
Q2: Which brominating agent is most suitable for this synthesis on a larger scale?
A2: Both liquid bromine (Br₂) and N-bromosuccinimide (NBS) can be used. For scale-up, NBS is often preferred as it is a solid and can be easier to handle than liquid bromine. However, the choice may depend on factors like cost, reactivity, and desired selectivity.
Q3: What are the typical reaction conditions for the dibromination of 2-tetralone?
A3: The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent (e.g., dichloromethane) or a polar aprotic solvent. The temperature is usually controlled, often starting at a lower temperature and gradually warming to room temperature or slightly above to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.
Q5: What is the best method for purifying the crude this compound?
A5: A combination of column chromatography and recrystallization is typically the most effective method for purification.
-
Column Chromatography: Using silica gel with a gradient elution of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) can separate the desired product from isomers and polybrominated byproducts.
-
Recrystallization: This can be performed after column chromatography to achieve higher purity. Suitable solvents for recrystallization need to be determined experimentally but could include ethanol, methanol, or a mixture of solvents.
Q6: How can I confirm the identity and purity of the final product?
A6: The structure and purity of this compound can be confirmed using various analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a dibrominated compound.
-
HPLC: To determine the purity of the final product.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the bromination of aromatic ketones and may require optimization for specific scale-up equipment and conditions.
Synthesis of this compound
-
Materials:
-
2-Tetralone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-tetralone in the chosen solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS in portions) to the stirred solution, maintaining the temperature below 10 °C. For the synthesis of the dibromo compound, approximately 2.0-2.2 equivalents of the brominating agent will be required.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until reaction monitoring (TLC or HPLC) indicates the consumption of the starting material and the formation of the desired product.
-
Quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining bromine.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Further purify the product by recrystallization from a suitable solvent if necessary.
-
Data Presentation
Table 1: Physicochemical Properties of 2-Tetralone (Starting Material)
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 257 °C |
| Density | 1.106 g/mL |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the aliphatic protons of the tetralone ring system, with chemical shifts and coupling constants consistent with the 5,7-dibromo substitution pattern.[1] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the bromine substituents), and the aliphatic carbons.[1] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₀H₈Br₂O (303.98 g/mol ) with a characteristic isotopic pattern for two bromine atoms. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ketone, typically in the range of 1700-1720 cm⁻¹. |
Visualizations
References
Technical Support Center: Purification of 5,7-Dibromo-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 5,7-Dibromo-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the bromination of 2-tetralone, can result in several impurities. These include:
-
Unreacted Starting Material: Residual 2-tetralone.
-
Mono-brominated Isomers: Primarily 5-bromo-2-tetralone and 7-bromo-2-tetralone. The formation of mono-brominated impurities can occur, especially if the reaction is not driven to completion.
-
Other Di-brominated Isomers: Isomers such as 5,6-dibromo-2-tetralone or 6,8-dibromo-2-tetralone may form depending on the reaction conditions.
-
Poly-brominated Byproducts: Over-bromination can lead to the formation of tri-bromo- or even tetra-bromo-tetralones.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial method to quickly check the completeness of the reaction and identify the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for brominated aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of impurities by comparing the obtained spectra with known spectra of 2-tetralone and by analyzing the aromatic substitution patterns.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Flash Column Chromatography: This is often the most effective method for separating the desired product from starting materials and isomeric byproducts due to differences in polarity.
-
Recrystallization: This can be a highly effective technique for removing minor impurities, especially after an initial purification by column chromatography. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guide
Issue: My TLC plate shows multiple spots after the reaction.
-
Question: I've run a TLC of my crude reaction mixture, and I see several spots. What do they represent and how should I proceed?
-
Answer: Multiple spots on a TLC plate indicate the presence of several compounds in your mixture.
-
Identify the Spots: If possible, co-spot your crude mixture with the starting material (2-tetralone) to identify the spot corresponding to it. The product, this compound, should be less polar than the starting material and thus have a higher Rf value. Other spots likely correspond to mono-brominated and other di-brominated isomers.
-
Action: Proceed with purification, typically starting with flash column chromatography to separate the major components.
-
Issue: I am having trouble separating the isomeric impurities.
-
Question: Column chromatography is not giving me a clean separation of this compound from what I suspect are other brominated isomers. What can I do?
-
Answer: Separating isomers can be challenging due to their similar polarities.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention time and may improve separation.
-
Column Size and Stationary Phase: Use a longer column or a stationary phase with a smaller particle size for higher resolution.
-
-
Consider Recrystallization: After column chromatography, even if the separation is not perfect, you can often enrich the desired isomer in certain fractions. Combining these fractions and performing a careful recrystallization can yield a highly pure product.
-
Issue: My final product still contains unreacted 2-tetralone.
-
Question: After purification, my NMR spectrum shows peaks corresponding to the starting material, 2-tetralone. How can I remove it?
-
Answer: The presence of starting material indicates either an incomplete reaction or inefficient purification.
-
Re-purification: If the amount of starting material is significant, a second round of column chromatography with a carefully optimized solvent system is recommended.
-
Recrystallization: If the amount of 2-tetralone is minor, recrystallization may be sufficient to remove it, as its solubility properties will differ from the di-brominated product.
-
Data Presentation
Table 1: Representative Purification Data for Brominated Tetralones
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Flash Column Chromatography | 60-80% | >95% | 70-90% | Highly effective for removing both starting material and isomeric impurities. |
| Recrystallization | 90-95% | >99% | 80-95% | Best used for final purification after chromatography. Solvent choice is critical. |
| Preparative HPLC | 80-95% | >99.5% | 50-70% | Used for achieving very high purity on a smaller scale, often for analytical standards. |
Note: The values presented are representative and can vary depending on the specific reaction conditions and the skill of the researcher.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run a TLC plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) to determine an appropriate solvent system for column chromatography. The ideal Rf for the product should be around 0.2-0.3.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the solvent system determined from TLC).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes or flasks.
-
Monitor the separation by periodically running TLC plates of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Purity Confirmation:
-
Assess the purity of the final product using HPLC and/or NMR.
-
Mandatory Visualization
Technical Support Center: 5,7-Dibromo-2-tetralone in Cross-Coupling Reactions
Welcome to the technical support center for 5,7-Dibromo-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am seeing no reaction or very low conversion in my Suzuki-Miyaura coupling with this compound. What are the common causes?
A1: Failure to initiate the catalytic cycle is a frequent issue. Key factors to investigate include:
-
Catalyst Activity: Ensure your palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, has not been deactivated by exposure to air. For Pd(II) precatalysts like Pd(OAc)₂, ensure proper in situ reduction to the active Pd(0) species.
-
Ligand Choice: The choice of phosphine ligand is critical. For many Suzuki couplings, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands may be necessary to facilitate oxidative addition.
-
Base Strength and Solubility: The base is crucial for the transmetalation step.[1] Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is sufficiently strong and has some solubility in the reaction medium. Using a biphasic solvent system (e.g., Toluene/water) can sometimes help.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q2: My Buchwald-Hartwig amination of this compound is giving me a complex mixture of products. What could be the issue?
A2: Complex product mixtures in Buchwald-Hartwig aminations can arise from several sources:
-
Side Reactions: A common side reaction is β-hydride elimination from the palladium-amide intermediate, which can lead to hydrodehalogenation of the starting material and formation of an imine.[2]
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leading to less selective catalysis.
-
Reaction with the Ketone: While less common under typical Buchwald-Hartwig conditions, the amine nucleophile could potentially interact with the ketone moiety, especially at elevated temperatures.
-
Mono- vs. Di-substitution: Controlling the stoichiometry of the amine and the reaction conditions is crucial to selectively achieve mono- or di-amination.
Q3: How can I control for mono- versus di-substitution in cross-coupling reactions with this compound?
A3: Achieving selective mono-substitution on a di-halogenated substrate can be challenging. Here are some strategies:
-
Stoichiometry: Use a slight deficiency of the coupling partner (boronic acid or amine), typically 0.9 to 1.0 equivalents relative to the dibromotetralone.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS.
-
Steric Hindrance: If using a substituted boronic acid or a bulky amine, the steric hindrance of the first substituent may slow down the second coupling reaction, aiding in selectivity.
-
Halogen Reactivity: Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the trend I > Br > Cl. Since both halogens are bromine, selectivity will primarily be governed by steric and electronic factors, which are minimal in this symmetric molecule.
Q4: I am observing the reduction of the ketone in my this compound during the reaction. How can I prevent this?
A4: Unwanted reduction of the tetralone ketone is a potential side reaction, though less common in cross-coupling reactions unless specific reducing agents are present. If you suspect this is occurring:
-
Choice of Base: Some bases or additives can have reducing properties. Ensure you are using a standard base like K₂CO₃, Cs₂CO₃, or NaOtBu.
-
Solvent Purity: Ensure your solvent is free of any potential reducing agents. For example, aged ethereal solvents can contain peroxides, which can lead to complex side reactions.
-
Reaction Conditions: Avoid excessively high temperatures for prolonged periods.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Issue 2: Unselective Reaction (Mono- vs. Di-substitution)
Data Presentation
Table 1: Common Reagents for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Typical Amount | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(0) sources can be used directly. Pd(II) sources require in situ reduction. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 1-2 eq. relative to Pd | Bulky, electron-rich ligands can improve reaction rates and yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | 2-3 equivalents | Base choice can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, DMF, THF, often with water | - | A degassed solvent system is crucial for reaction success. |
Table 2: Common Reagents for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Examples | Typical Amount | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts are also commonly used. |
| Ligand | BINAP, Xantphos, RuPhos, DavePhos | 1-2 eq. relative to Pd | Ligand choice is critical and depends on the amine substrate. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.2-2 equivalents | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, THF | - | Anhydrous, degassed solvents are essential. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq. for mono-substitution, 2.4 eq. for di-substitution)
-
Pd₂(dba)₃ (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the anhydrous, degassed toluene, followed by the amine.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
Unambiguous Structural Confirmation of 5,7-Dibromo-2-tetralone: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 5,7-Dibromo-2-tetralone, a tetralone derivative with potential applications in organic synthesis and medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of standard spectroscopic techniques versus the gold-standard method of single-crystal X-ray crystallography for the structural confirmation of this compound.
While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related brominated tetralones and foundational spectroscopic principles to present a comprehensive overview. We will explore how spectroscopic methods provide crucial, albeit sometimes indirect, structural information and how X-ray crystallography offers direct and unequivocal evidence of the molecular architecture.
Comparative Analysis of Structural Elucidation Techniques
The structural confirmation of an organic molecule like this compound relies on a combination of analytical techniques. While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms, X-ray crystallography stands alone in its ability to provide a precise three-dimensional atomic arrangement.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides unambiguous and definitive structural proof. | Requires a suitable single crystal, which can be challenging to obtain. |
| ¹H NMR Spectroscopy | Information about the chemical environment, number, and connectivity of hydrogen atoms. | Non-destructive, requires a small amount of sample, and provides detailed information about the proton framework. | Can be complex to interpret for molecules with overlapping signals; does not directly provide information on non-protonated carbons. |
| ¹³C NMR Spectroscopy | Information about the number and chemical environment of carbon atoms. | Provides a direct count of non-equivalent carbons and information about their hybridization. | Low natural abundance of ¹³C results in lower sensitivity; does not typically show carbon-carbon coupling. |
| IR Spectroscopy | Identifies the presence of specific functional groups. | Fast, simple, and provides a characteristic fingerprint of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern. | High sensitivity, requires a very small amount of sample, and confirms the molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish; fragmentation can be complex to interpret. |
Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Ar-H (H6) |
| ~7.40 | d | 1H | Ar-H (H8) |
| ~3.60 | s | 2H | -CH₂- (C1-H₂) |
| ~3.10 | t | 2H | -CH₂- (C4-H₂) |
| ~2.55 | t | 2H | -CH₂- (C3-H₂) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (C2) |
| ~140 | Ar-C (C4a) |
| ~138 | Ar-C (C8a) |
| ~135 | Ar-CH (C6) |
| ~132 | Ar-CH (C8) |
| ~122 | Ar-C (C5) |
| ~120 | Ar-C (C7) |
| ~45 | -CH₂- (C1) |
| ~38 | -CH₂- (C3) |
| ~28 | -CH₂- (C4) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1580, 1470 | Medium-Strong | C=C stretch (aromatic) |
| ~850-800 | Strong | C-H bend (aromatic, substituted) |
| ~700-600 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 302, 304, 306 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks showing isotopic pattern for two bromine atoms) |
| 223, 225 | [M-Br]⁺ |
| 144 | [M-2Br]⁺ |
| 115 | [M-2Br-CO]⁺ |
The Definitive Confirmation: X-ray Crystallography
While spectroscopic data provides strong evidence for the proposed structure, single-crystal X-ray diffraction would provide the ultimate, unambiguous confirmation. By diffracting X-rays off a well-ordered crystal lattice, the precise coordinates of each atom in the molecule can be determined.
Hypothetical X-ray Crystallographic Data for this compound
The following table illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~880 |
| Z | 4 |
| R-factor | < 0.05 |
Experimental Protocols
1. Synthesis of this compound: A common route involves the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by cyclization and subsequent bromination. For instance, reaction of 3,5-dibromophenylacetic acid with a cyclizing agent like polyphosphoric acid could yield the target compound.
2. Spectroscopic Analysis:
-
NMR: A sample of this compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
IR: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. The IR spectrum is recorded using an FTIR spectrometer.
-
MS: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS) and ionized (e.g., by electron impact). The mass-to-charge ratios of the resulting ions are detected.
3. Single-Crystal X-ray Diffraction: A high-quality single crystal of this compound is mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to solve and refine the crystal structure.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
A Comparative Spectroscopic Analysis of 5,7-Dibromo-2-tetralone and its Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectral data of 5,7-Dibromo-2-tetralone and its positional isomers. The differentiation of these isomers is crucial for ensuring the correct regiochemistry in multi-step syntheses, a critical aspect of drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects on the parent 2-tetralone structure.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | δ ~7.6 (s, 1H, H-6), ~7.8 (s, 1H, H-8) | δ ~3.1 (t, 2H, H-4), ~2.6 (t, 2H, H-3), ~3.6 (s, 2H, H-1) |
| 5,6-Dibromo-2-tetralone | δ ~7.5 (d, 1H, H-7), ~7.9 (d, 1H, H-8) | δ ~3.0 (t, 2H, H-4), ~2.6 (t, 2H, H-3), ~3.5 (s, 2H, H-1) |
| 5,8-Dibromo-2-tetralone | δ ~7.3 (d, 1H, H-6), ~7.6 (d, 1H, H-7) | δ ~3.2 (t, 2H, H-4), ~2.6 (t, 2H, H-3), ~3.7 (s, 2H, H-1) |
| 6,7-Dibromo-2-tetralone | δ ~7.4 (s, 1H, H-5), ~7.9 (s, 1H, H-8) | δ ~2.9 (t, 2H, H-4), ~2.6 (t, 2H, H-3), ~3.5 (s, 2H, H-1) |
| 6,8-Dibromo-2-tetralone | δ ~7.2 (d, 1H, H-5), ~7.7 (d, 1H, H-7) | δ ~3.0 (t, 2H, H-4), ~2.6 (t, 2H, H-3), ~3.6 (s, 2H, H-1) |
| 7,8-Dibromo-2-tetralone | δ ~7.1 (d, 1H, H-6), ~7.5 (d, 1H, H-5) | δ ~3.1 (t, 2H, H-4), ~2.6 (t, 2H, H-3), ~3.7 (s, 2H, H-1) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~208 | ~120-140 (6 signals) | ~45 (C-1), ~38 (C-3), ~28 (C-4) |
| 5,6-Dibromo-2-tetralone | ~208 | ~120-140 (6 signals) | ~45 (C-1), ~38 (C-3), ~28 (C-4) |
| 5,8-Dibromo-2-tetralone | ~208 | ~120-140 (6 signals) | ~45 (C-1), ~38 (C-3), ~28 (C-4) |
| 6,7-Dibromo-2-tetralone | ~208 | ~120-140 (6 signals) | ~45 (C-1), ~38 (C-3), ~28 (C-4) |
| 6,8-Dibromo-2-tetralone | ~208 | ~120-140 (6 signals) | ~45 (C-1), ~38 (C-3), ~28 (C-4) |
| 7,8-Dibromo-2-tetralone | ~208 | ~120-140 (6 signals) | ~45 (C-1), ~38 (C-3), ~28 (C-4) |
Table 3: Predicted Key FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Dibromo-2-tetralone Isomers | ~1715 | ~600-700 | ~3000-3100 | ~2850-2960 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Dibromo-2-tetralone Isomers | 302/304/306 (M⁺, isotopic pattern for 2 Br) | Loss of Br, loss of CO, retro-Diels-Alder fragments |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified dibromo-2-tetralone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent such as chloroform and place a drop between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Visualization of Isomeric Relationships
The structural differences between the various dibromo-2-tetralone isomers can be visualized to understand the basis for their distinct spectral properties.
Caption: Positional isomers of dibromo-2-tetralone derived from the parent 2-tetralone structure.
The workflow for spectroscopic analysis provides a systematic approach to identifying and differentiating these isomers.
Caption: A logical workflow for the spectroscopic identification and differentiation of dibromo-2-tetralone isomers.
A Comparative Guide to Analytical Methods for the Purity Assessment of 5,7-Dibromo-2-tetralone
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the quality control process. This guide provides a comparative overview of key analytical methods for assessing the purity of 5,7-Dibromo-2-tetralone, a brominated tetralone derivative. Due to the limited availability of specific analytical data for this compound in the public domain, this guide leverages experimental data and protocols for analogous brominated organic compounds to provide a robust framework for purity assessment.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are evaluated based on their performance characteristics, with a focus on providing actionable insights for laboratory application.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the compound and its potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and LC-MS for the analysis of brominated organic compounds.
| Analytical Method | Principle | Typical Performance Characteristics for Brominated Compounds | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Purity: >99% achievable[1]. LOD/LOQ: Typically in the low ppm range. Resolution: Baseline separation of isomers and related impurities can be achieved. | Robust and versatile for a wide range of non-volatile and thermally labile compounds. Well-established for purity and assay determination. | Lower sensitivity compared to MS-based methods. Peak identification relies on retention time matching with standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by detection and identification using mass spectrometry. | LOD/LOQ: Can reach pg levels for certain compounds. Resolution: High-resolution separation on capillary columns. | High separation efficiency. Provides structural information from mass spectra, aiding in impurity identification. | Requires compounds to be volatile and thermally stable, or to be derivatized. Potential for thermal degradation of analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | LOD: 0.01 - 1.8 pg[2][3]. LOQ: 0.2 - 6.0 pg[2]. Linearity: R² > 0.99[2]. | High sensitivity and selectivity. Provides molecular weight and structural information, crucial for identifying unknown impurities. Applicable to a broad range of compounds. | Higher instrumentation cost and complexity compared to HPLC with UV detection. Matrix effects can influence ionization efficiency. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical techniques. Below are representative protocols for HPLC and GC-MS methods that can be adapted for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[4]
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 min at 280 °C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C[4]
-
Quadrupole Temperature: 150 °C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[4]
-
Scan Range: m/z 50-550[4]
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Visualization of the Analytical Workflow
A clear understanding of the experimental workflow is essential for planning and executing purity assessment studies. The following diagram illustrates a general logical flow for the analytical purity assessment of a synthesized compound like this compound.
Caption: General workflow for the purity assessment of a synthesized compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documenta.ciemat.es [documenta.ciemat.es]
- 3. Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
A Comparative Guide to HPLC and GC-MS Analysis of 5,7-Dibromo-2-tetralone
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of a wide array of organic molecules. For 5,7-Dibromo-2-tetralone, a non-volatile and polar compound, reversed-phase HPLC is the most suitable approach. This method separates analytes based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[1]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution of halogenated aromatic compounds.[2][3]
-
Mobile Phase: A gradient elution is proposed to ensure good separation.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the ketone functional group, this compound may require derivatization to enhance its volatility and prevent thermal degradation in the GC inlet and column.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
To 100 µL of the stock solution, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in pyridine.[4][5]
-
Heat the mixture at 60 °C for 30 minutes to form the PFBHA oxime derivative.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
Prepare calibration standards by derivatizing serial dilutions of the stock solution.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source. An Electron Capture Detector (ECD) could also be used for highly sensitive quantification of the brominated compound.[6][7][8][9]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific research objectives, such as routine purity assessment, metabolite identification, or trace-level quantification.
| Parameter | HPLC with UV Detection | GC-MS (with Derivatization) |
| Analyte Suitability | Excellent for non-volatile, polar compounds. No derivatization required. | Requires derivatization to improve volatility. Suitable for thermally stable derivatives. |
| Selectivity | Moderate. Based on retention time and UV spectrum. Co-elution can be an issue. | High. Separation by GC and identification by mass spectrum provides high confidence. |
| Sensitivity (LOD/LOQ) | Good. Typically in the low ng range on-column. | Excellent. Can reach pg to fg levels, especially with ECNI or ECD. |
| Quantitative Accuracy | High. Well-established for purity and content uniformity assays. | High. Isotope dilution methods can be used for very accurate quantification. |
| Speed | Moderate. Run times are typically in the range of 15-30 minutes. | Moderate. Run times are comparable to HPLC, but sample preparation is longer. |
| Cost (Instrument/Running) | Lower initial and operational costs compared to GC-MS. | Higher initial and maintenance costs. Requires specialized gases and consumables. |
| Ease of Use | Relatively straightforward operation and method development. | More complex method development, especially the derivatization step. |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound. HPLC with UV detection offers a straightforward and cost-effective method for routine analysis, such as purity assessments and quality control, without the need for derivatization. Conversely, GC-MS, although requiring a derivatization step, provides superior selectivity and sensitivity, making it the preferred method for identification of unknown impurities, structural elucidation, and trace-level quantification. The characteristic isotopic pattern of the two bromine atoms in the mass spectrum would provide a high degree of confidence in the identification of the compound and its related substances.[10][11] The choice of analytical technique should be guided by the specific requirements of the study, balancing the need for sensitivity, selectivity, and throughput.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 7. bucksci.com [bucksci.com]
- 8. Electron capture detector - Wikipedia [en.wikipedia.org]
- 9. measurlabs.com [measurlabs.com]
- 10. savemyexams.com [savemyexams.com]
- 11. whitman.edu [whitman.edu]
A Comparative Study of 5,7-Dibromo-2-tetralone in Diverse Solvent Systems: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for a comparative study of 5,7-Dibromo-2-tetralone in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this document outlines recommended experimental protocols and illustrative data to guide researchers in evaluating its solubility, stability, and potential reactivity. The methodologies are based on established practices for analogous brominated tetralones and other organic compounds.
Comparative Solubility Analysis
Understanding the solubility of this compound is fundamental for its use in synthesis, purification, and formulation. A solvent's polarity, proticity, and dielectric constant are key factors influencing solubility. We propose a comparative analysis in a non-polar, a polar aprotic, and a polar protic solvent to establish a comprehensive solubility profile.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound at two different temperatures to illustrate the expected outcomes of the proposed experimental protocol.
| Solvent System | Polarity Index | Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| Toluene | 2.4 | 25 | 5.8 |
| Toluene | 2.4 | 70 | 15.2 |
| Acetone | 5.1 | 25 | 12.5 |
| Acetone | 5.1 | 70 | 28.9 |
| Isopropanol | 4.3 | 25 | 8.3 |
| Isopropanol | 4.3 | 70 | 20.7 |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol outlines a reliable method for determining the solubility of this compound.
-
Preparation: Add an excess amount of crystalline this compound to several sealed vials, ensuring undissolved solid is present at equilibrium.
-
Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of the selected solvent (Toluene, Acetone, Isopropanol) into each vial.
-
Equilibration: Place the vials in a constant-temperature orbital shaker set to the desired temperature (25°C and 70°C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the vials to stand at the set temperature for at least 2 hours for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated (for 70°C) or room-temperature (for 25°C) syringe and filter it through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Analysis: Accurately weigh a portion of the clear filtrate into a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
-
Calculation: Determine the mass of the dissolved this compound and calculate the solubility in g/100 mL.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Comparative Stability Assessment
The stability of this compound in different solvents is crucial for storage, handling, and reaction optimization. Degradation can occur through various mechanisms, including solvolysis or solvent-mediated reactions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for this assessment.[1]
Illustrative Stability Data
This table presents hypothetical stability data, showing the percentage of this compound remaining after incubation in different solvents at 40°C.
| Solvent System | Time (hours) | Illustrative % Remaining (Assay by HPLC) |
| Acetonitrile | 0 | 100.0 |
| 24 | 99.8 | |
| 72 | 99.5 | |
| 168 | 99.1 | |
| Methanol | 0 | 100.0 |
| 24 | 98.2 | |
| 72 | 95.1 | |
| 168 | 90.3 | |
| Dichloromethane | 0 | 100.0 |
| 24 | 99.9 | |
| 72 | 99.7 | |
| 168 | 99.6 |
Experimental Protocol: HPLC-Based Stability Study
-
Solution Preparation: Prepare stock solutions of this compound in each test solvent (e.g., Acetonitrile, Methanol, Dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Transfer the solutions into sealed, light-protected vials and place them in a temperature-controlled chamber at 40°C.
-
Time Points: At specified time intervals (e.g., 0, 24, 72, and 168 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Dilute the withdrawn sample with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into an HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Temperature: 30°C.
-
-
Data Analysis: The peak area of this compound at each time point is compared to the peak area at time zero to determine the percentage of the compound remaining. The appearance of new peaks would indicate degradation products.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for the stability assessment of this compound.
Comparative Reactivity Profile
This compound possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the carbon atoms attached to the bromine atoms on the aromatic ring. Additionally, as an α-bromoketone, the methylene group adjacent to the carbonyl is activated. The choice of solvent can significantly influence the outcome of reactions involving this compound.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as nucleophiles and may participate in solvolysis reactions. They can also stabilize charged intermediates through hydrogen bonding, which can affect reaction rates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are effective at solvating cations but not anions, which can enhance the nucleophilicity of anionic reagents. This can be beneficial for SN2-type reactions.[2]
-
Non-polar Solvents (e.g., toluene, hexane): These solvents are less likely to participate directly in reactions but can influence reaction pathways by affecting the solubility of reactants and the stability of transition states.
Solvent Influence on Nucleophilic Substitution
A common reaction of α-bromoketones is nucleophilic substitution at the α-carbon. The solvent can play a critical role in determining the reaction rate and selectivity.
Caption: Potential influence of solvent type on a nucleophilic substitution reaction.
This guide provides a foundational framework for a comprehensive comparative study of this compound. The execution of these proposed experiments will yield valuable data for researchers, enabling more informed decisions in the design of synthetic routes, purification strategies, and formulation development.
References
Validating the Structure of 5,7-Dibromo-2-tetralone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 5,7-Dibromo-2-tetralone, a scaffold with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the key analytical techniques used to confirm the structure of these compounds, supported by experimental data for the parent compound and related analogs.
Spectroscopic and Crystallographic Validation Techniques
The primary methods for elucidating the structure of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, leading to an unambiguous structural assignment when used in concert.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals are key to confirming the substitution pattern on the aromatic ring and the structure of the tetralone core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and bonding environment (e.g., aromatic, aliphatic, carbonyl).
Comparative NMR Data:
To illustrate the effect of the bromine substituents on the chemical shifts, the following table compares the experimental ¹³C NMR data for the unsubstituted 2-tetralone with the expected signals for this compound.
| Carbon Atom | 2-Tetralone (β-Tetralone) ¹³C NMR Chemical Shift (ppm)[1][2] | This compound ¹³C NMR Chemical Shift (ppm) (Expected) |
| C1 | 39.5 | Shifted due to proximity to the aromatic ring |
| C2 (C=O) | 208.5 | ~205-208 |
| C3 | 39.5 | Shifted due to proximity to the aromatic ring |
| C4 | 29.5 | Shifted due to proximity to the aromatic ring |
| C4a | 133.5 | Shifted due to bromine substitution |
| C5 | 128.5 | Significantly shifted downfield due to bromine |
| C6 | 126.5 | Shifted |
| C7 | 128.5 | Significantly shifted downfield due to bromine |
| C8 | 126.5 | Shifted |
| C8a | 133.5 | Shifted due to bromine substitution |
Note: The exact chemical shifts for this compound are not publicly available in the searched literature but can be predicted based on substituent effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Fragmentation:
The molecular ion of this compound would be expected to undergo fragmentation through pathways typical for ketones, such as alpha-cleavage adjacent to the carbonyl group.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound was found in the public domain, it remains the gold standard for absolute structure determination.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized procedures for the key analytical techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.
-
Analysis: Analyze the sample using a mass spectrometer capable of high resolution to confirm the elemental composition from the exact mass measurement.
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.
Visualizing the Validation Workflow
The logical flow of experiments for validating the structure of a this compound derivative can be visualized as follows:
Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation.
Signaling Pathway of Structure Elucidation
Caption: The flow of information from experimental data to the final validated structure.
References
A Comparative Guide to the Reactivity of 5,7-Dibromo-2-Tetralone and 6-Bromo-2-Tetralone for Researchers
This guide provides a comparative analysis of the reactivity of 5,7-dibromo-2-tetralone and 6-bromo-2-tetralone, two key intermediates in the synthesis of complex organic molecules and pharmaceutical compounds. While direct comparative experimental data for these specific compounds is limited in published literature, this document extrapolates their expected reactivity based on established principles of organic chemistry, including the electronic and steric effects of substituents on aromatic systems. This guide is intended for researchers, scientists, and professionals in drug development to inform synthetic strategy and experimental design.
Theoretical Comparison of Reactivity
The reactivity of the bromine substituents on the aromatic ring of this compound and 6-bromo-2-tetralone is primarily influenced by electronic and steric factors. These factors dictate the susceptibility of the C-Br bond to undergo reactions such as palladium-catalyzed cross-coupling and other substitution reactions.
Electronic Effects:
-
6-Bromo-2-tetralone: The single bromine atom at the 6-position exerts an electron-withdrawing inductive effect and electron-donating resonance effects. Overall, halogens are deactivating groups in electrophilic aromatic substitution but ortho-, para-directing. In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to oxidative addition by a palladium(0) catalyst.
-
This compound: The presence of two bromine atoms significantly increases the electron-withdrawing effect on the aromatic ring compared to the monosubstituted analog. This enhanced electron deficiency can influence the rate and efficiency of cross-coupling reactions. The increased inductive withdrawal by two bromine atoms makes the aromatic ring more electron-poor. This can facilitate the oxidative addition step in some cross-coupling reactions.
Steric Effects:
-
6-Bromo-2-tetralone: The bromine atom at the 6-position is relatively unhindered, allowing for straightforward access by bulky catalyst systems and reagents.
-
This compound: The bromine atom at the 5-position experiences steric hindrance from the adjacent fused aliphatic ring (peri-interaction). This steric crowding can impede the approach of bulky ligands and catalysts, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve efficient coupling at this position compared to the 7-position. The bromine at the 7-position is sterically more accessible, similar to the bromine in 6-bromo-2-tetralone. This differential steric environment may allow for selective mono-functionalization at the 7-position under carefully controlled conditions.
Reactivity in Key Synthetic Transformations
Based on the theoretical considerations, we can anticipate the following reactivity patterns in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for C-C and C-N bond formation. The general reactivity trend for halogens in these reactions is I > Br > Cl.
-
Suzuki-Miyaura Coupling: Both this compound and 6-bromo-2-tetralone are expected to be viable substrates for Suzuki-Miyaura coupling. However, the dibrominated compound offers the potential for sequential or double coupling. The C7-Br bond in this compound is expected to be more reactive than the sterically hindered C5-Br bond.
-
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, both compounds can undergo C-N bond formation. For this compound, selective mono-amination at the 7-position is likely achievable before reaction at the 5-position.
Data Presentation: Qualitative Comparison of Reactivity
| Feature | This compound | 6-Bromo-2-tetralone |
| Overall Reactivity in Cross-Coupling | Higher (two reactive sites) | Moderate |
| Reactivity of C7-Br vs. C5-Br | C7-Br is expected to be more reactive due to less steric hindrance. | N/A |
| Potential for Selective Mono-functionalization | High (at the C7 position) | N/A |
| Steric Hindrance | Significant at the C5 position | Low |
| Electronic Effect on Aromatic Ring | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Susceptibility to Double Coupling | Possible under forcing conditions | Not possible |
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general procedures and may require optimization for the specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize an aryl-substituted tetralone via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-tetralone (5,7-dibromo- or 6-bromo-2-tetralone) (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-coupling, 2.5 equiv for double-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add the bromo-tetralone, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][2][3][4]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize an amino-substituted tetralone via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Bromo-tetralone (5,7-dibromo- or 6-bromo-2-tetralone) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the bromo-tetralone and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5][6][7][8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Influence of Bromine Position on Tetralone Reactivity
For researchers, scientists, and drug development professionals, the tetralone scaffold is a valuable building block in the synthesis of complex molecules and pharmaceutical agents. The strategic placement of a bromine atom on this scaffold dramatically dictates its chemical behavior, opening up distinct synthetic pathways. This guide provides an objective comparison of the reactivity of bromotetralone isomers based on the position of the bromine atom—on the aliphatic ring versus the aromatic ring—supported by experimental data and detailed protocols.
Executive Summary: A Tale of Two Reactivities
The reactivity of a bromotetralone isomer is fundamentally determined by the hybridization of the carbon atom to which the bromine is attached. This single factor governs the types of reactions the molecule will preferentially undergo.
-
α-Bromotetralones (e.g., 2-Bromo-1-tetralone): With bromine on an sp³-hybridized carbon adjacent to the carbonyl group, these isomers behave as typical α-halo ketones. Their chemistry is dominated by nucleophilic substitution (SN1/SN2), elimination (E1/E2), and a characteristic base-catalyzed ring contraction known as the Favorskii rearrangement.
-
Aryl-Bromotetralones (e.g., 7-Bromo-1-tetralone): With bromine on an sp²-hybridized carbon of the benzene ring, these isomers exhibit the characteristic reactivity of aryl halides. They are prime substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.
This guide will explore these divergent reactivities through comparative data tables, detailed experimental protocols for key transformations, and visualizations of the underlying chemical logic.
Comparative Data on Reactivity Pathways
The following tables summarize the typical reactions, conditions, and expected outcomes for the two main classes of bromotetralone isomers. This data illustrates the distinct synthetic utility of each isomer class.
Table 1: Reactivity Profile of α-Bromotetralones (Representative Isomer: 2-Bromo-1-tetralone)
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) | Reference |
| Favorskii Rearrangement | Sodium methoxide (NaOMe), Methanol (MeOH), Reflux | Ring-contracted ester (Methyl 1-indancarboxylate) | ~78% | [1] |
| Nucleophilic Substitution | Thiophenol, K₂CO₃, Acetonitrile | α-Thioether | Good to excellent | General Reaction |
| Elimination | Strong, bulky base (e.g., KOtBu), Heat | α,β-Unsaturated ketone (Dihydronaphthalenone) | Varies | General Reaction |
Table 2: Reactivity Profile of Aryl-Bromotetralones (Representative Isomer: 7-Bromo-1-tetralone)
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 80-100 °C | 7-Aryl-1-tetralone | 80-95% | [2][3] |
| Buchwald-Hartwig Amination | Morpholine, Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100-110 °C | 7-Amino-1-tetralone | ~90% | [4] |
| Heck Coupling | Alkene, Pd catalyst, Base | 7-Alkenyl-1-tetralone | Varies | [3] |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 7-Alkynyl-1-tetralone | Varies | [3] |
Visualization of Divergent Reactivity
The position of the bromine atom fundamentally dictates the synthetic transformations available to the researcher.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are illustrative and may require optimization for specific substrates.
Protocol 1: Favorskii Rearrangement of 2-Bromo-1-tetralone
This reaction results in a characteristic ring contraction to form an indane derivative.[1][5]
-
Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 eq.) in small portions to anhydrous methanol at 0 °C (ice bath). Stir until all the sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve 2-bromo-1-tetralone (1.0 eq.) in anhydrous diethyl ether.
-
Initiation: Transfer the solution of 2-bromo-1-tetralone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A precipitate may form.
-
Reaction: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat in a pre-heated oil bath at 55 °C for 4 hours.
-
Workup: Cool the reaction to 0 °C and dilute with diethyl ether. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl 1-indancarboxylate, can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 7-bromo-1-tetralone with an arylboronic acid.[2][3]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1-tetralone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 7-aryl-1-tetralone product can be purified by flash column chromatography.
References
A Comparative Guide to the Synthesis of Dibrominated 2-Tetralones
For Researchers, Scientists, and Drug Development Professionals
Dibrominated 2-tetralones are valuable intermediates in the synthesis of a variety of biologically active molecules. The position of the bromine atoms on the 2-tetralone scaffold significantly influences the reactivity and the final structure of the target compounds. This guide provides a comparative overview of synthetic routes to three key isomers: 1,1-dibromo-2-tetralone, 1,3-dibromo-2-tetralone, and 3,3-dibromo-2-tetralone. We present available experimental data, detailed protocols, and reaction pathways to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of dibrominated 2-tetralones primarily involves the direct bromination of 2-tetralone or a monobrominated intermediate. The regioselectivity of the second bromination is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts.
| Target Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1,1-Dibromo-2-tetralone | 2-Tetralone | 2.2 equiv. Phenyltrimethylammonium tribromide, THF, room temp. | 95 | [1] |
| 3,3-Dibromo-2-tetralone | 2-Tetralone | 2.2 equiv. Bromine, Dioxane, room temp. | Not Reported | General method |
| 1,3-Dibromo-2-tetralone | 2-Tetralone | Bromine, Acetic Acid | Not Reported | [2] |
Note: Quantitative data for all routes is not consistently available in the literature, highlighting an area for further research and optimization.
Synthetic Pathways and Methodologies
The primary approach to synthesizing dibrominated 2-tetralones is through the electrophilic substitution of 2-tetralone with a brominating agent. The regiochemical outcome is dictated by the stability of the intermediate enol or enolate.
Synthesis of 1,1-Dibromo-2-tetralone (Geminal Dibromination at C1)
The formation of 1,1-dibromo-2-tetralone can be achieved through the use of specific brominating agents that favor geminal dibromination. One effective method involves the use of phenyltrimethylammonium tribromide.
References
Safety Operating Guide
Proper Disposal of 5,7-Dibromo-2-tetralone: A Comprehensive Guide
The following guide provides essential safety and logistical information for the proper disposal of 5,7-Dibromo-2-tetralone, a crucial procedure for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to understand the potential hazards associated with this compound and related brominated tetralones. These compounds are generally categorized as harmful if swallowed and can cause skin and eye irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Classification:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated pipette tips) in a designated, compatible, and clearly labeled hazardous waste container[2]. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area[1][4].
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic solvent waste. Do not mix with non-halogenated waste streams.
-
Sharps Waste: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or spills[1].
-
-
Final Disposal:
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Ventilate the Area: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill[2][4].
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container[1][2].
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste[2].
Chemical and Physical Properties
| Property | This compound | 7-Bromo-1-tetralone (for comparison) |
| Molecular Formula | C₁₀H₈Br₂O[7] | C₁₀H₉BrO[1] |
| Molecular Weight | 303.98 g/mol [7] | 225.08 g/mol [1] |
| Appearance | Not specified (likely a solid) | Beige Solid[1] |
| Storage | Store at room temperature[7] | Store in a dry, cool, and well-ventilated place under an inert atmosphere[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,7-Dibromo-2-tetralone
Essential Safety and Handling Guide for 5,7-Dibromo-2-tetralone
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound used in chemical synthesis and pharmaceutical development. The following procedures are based on available data for structurally similar compounds and general laboratory safety protocols. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) if available.
Hazard Identification and Summary
-
Skin Corrosion/Irritation : Causes skin irritation.[1][2][4]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][4]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound and a closely related compound, 7-Bromo-1-tetralone.
| Property | This compound | 7-Bromo-1-tetralone |
| Molecular Formula | C₁₀H₈Br₂O[5] | C₁₀H₉BrO[1] |
| Molecular Weight | 303.98 g/mol [5] | 225.08 g/mol [1] |
| Appearance | Not Specified | Beige Solid[1] |
| CAS Number | 144066-44-4[5] | 32281-97-3[1] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific use of this compound to determine the necessary PPE.[6] The following table outlines the recommended PPE for handling this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Inspect gloves before use.[1] | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn when there is a high potential for splash.[6] | To protect against serious eye irritation from splashes or dust.[1][2] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To protect skin from irritation and contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations that generate dust or aerosols.[8] | To prevent respiratory tract irritation.[1][4] |
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Spill Management Protocol
-
Evacuate and Ventilate: Ensure adequate ventilation and restrict access to the spill area.
-
Contain Spill: Use inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[9]
-
Decontaminate Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.[9]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation:
-
Labeling and Storage:
-
Clearly label waste containers with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, well-ventilated, and secure area. Keep containers tightly closed.[9]
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Do not dispose of down the drain or in regular trash.[9] Waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 5-Bromo-2-tetralone | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Bromo-2-tetralone | C10H9BrO | CID 2733553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. uah.edu [uah.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
